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  • Product: 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
  • CAS: 1374684-64-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolo[1,2-a]pyrazin-1-one Core The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[1,2-a]pyrazin-1-one Core

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1] Its inherent structural rigidity, coupled with the synthetic accessibility to introduce diverse functionalities, has established it as a valuable framework for the design of novel therapeutic agents. Compounds built upon this scaffold have demonstrated a broad spectrum of biological activities, underscoring its versatility in drug discovery. This guide provides a comprehensive technical overview of a key derivative, 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, focusing on its chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapies.

Physicochemical and Spectroscopic Profile

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a solid at room temperature and requires refrigerated storage to maintain its stability.[2]

Core Chemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1374684-64-6[3]
Molecular Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
Physical Form Solid[2]
Storage Refrigerated[2]

While a specific melting point is not consistently reported across publicly available sources, related heterocyclic compounds with similar structures exhibit melting points in the range of 170-250 °C, often with decomposition.[4][5][6][7] The solubility of this compound is not extensively documented, but its structure suggests likely solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols, with limited solubility in water.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The protons on the pyrrole ring are expected to appear as doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm). The proton adjacent to the bromine atom will likely be shifted downfield.

  • Aliphatic Protons: The two methylene groups in the dihydropyrazine ring will give rise to signals in the aliphatic region (δ 3.0-5.0 ppm), likely as triplets or complex multiplets due to coupling with each other and adjacent protons.

  • NH Proton: A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal for the amide carbonyl carbon is anticipated in the downfield region of the spectrum (δ 160-180 ppm).

  • Aromatic Carbons: Signals for the carbons of the pyrrole ring will be in the aromatic region (δ 100-150 ppm). The carbon atom attached to the bromine will be significantly shifted.

  • Aliphatic Carbons: The two methylene carbons will resonate in the upfield region of the spectrum (δ 30-60 ppm).

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the amide is expected around 3200-3400 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretching vibration will be present in the region of 1650-1700 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region (typically below 800 cm⁻¹) can be attributed to the C-Br stretching vibration.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific, detailed synthesis for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not extensively documented in the public domain, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related pyrrolo[1,2-a]pyrazinone scaffolds.[14][15] A likely approach involves the cyclization of a suitably substituted pyrrole precursor.

Synthetic_Pathway 2,5-dibromopyrrole 2,5-Dibromopyrrole Intermediate_A N-protected 2,5-dibromopyrrole 2,5-dibromopyrrole->Intermediate_A Protection Intermediate_B Pyrrole-2-carboxamide derivative Intermediate_A->Intermediate_B Acylation/Amidation Final_Product 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Intermediate_B->Final_Product Intramolecular Cyclization

Figure 1: Proposed Synthetic Pathway. A plausible synthetic route to the target compound.

Conceptual Experimental Protocol:

  • Protection of Pyrrole Nitrogen: Starting with a commercially available pyrrole, such as 2,5-dibromopyrrole, the nitrogen atom would first be protected to prevent side reactions in subsequent steps. Common protecting groups for pyrroles include tosyl (Ts) or Boc (tert-butyloxycarbonyl).

  • Introduction of the Amide Side Chain: The protected pyrrole would then undergo a selective functionalization at the 2-position. This could be achieved through a variety of methods, such as formylation followed by oxidation and amidation, or direct acylation with a suitable reagent to introduce the N-(2-aminoethyl)acetamide moiety.

  • Intramolecular Cyclization: The final step would involve an intramolecular cyclization to form the pyrazinone ring. This is typically achieved under basic conditions, where the terminal amine of the side chain displaces the bromine atom at the 5-position of the pyrrole ring via a nucleophilic aromatic substitution.

Reactivity of the Bromo-Substituent: A Gateway to Molecular Diversity

The bromine atom at the 6-position of the pyrrolo[1,2-a]pyrazin-1-one core is a key functional handle that enables a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is of paramount importance in structure-activity relationship (SAR) studies during drug development.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, this reaction can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position.

Suzuki_Coupling Start 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Product 6-Substituted-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Start->Product Boronic_Acid R-B(OH)₂ (Boronic Acid/Ester) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Figure 2: Suzuki-Miyaura Cross-Coupling Workflow. A general workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.10 equiv), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted product.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide array of primary and secondary amines at the 6-position of the pyrrolo[1,2-a]pyrazin-1-one scaffold.

Buchwald_Hartwig_Amination Start 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Product 6-Amino-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Start->Product Amine R¹R²NH (Primary or Secondary Amine) Amine->Product Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, RuPhos) Catalyst->Product Base Base (e.g., NaOtBu, LHMDS) Base->Product

Figure 3: Buchwald-Hartwig Amination Workflow. A general workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 equiv), the desired primary or secondary amine (1.2-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., RuPhos, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.5-3.0 equiv) in a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent like toluene, dioxane, or tetrahydrofuran (THF).

  • Reaction Execution: Heat the mixture, typically between 80 and 120 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are then washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo. The resulting crude material is purified by flash column chromatography to yield the pure 6-amino-substituted product.

Applications in Medicinal Chemistry and Drug Discovery

The pyrrolo[1,2-a]pyrazin-1-one scaffold is a cornerstone in the design of inhibitors for various protein targets implicated in diseases such as cancer. The ability to readily modify the core structure, particularly at the 6-position via the bromo-intermediate, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Inhibitors of PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in several human cancers and are associated with tumor cell proliferation and survival. The 3,4-dihydropyrrolo[1,2-a]pyrazin-1-one scaffold has been identified as a potent and selective core for the development of PIM kinase inhibitors.[16][17][18][19]

Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the pyrrolopyrazinone ring is critical for potent PIM kinase inhibition. For instance, the introduction of specific aryl or heteroaryl groups through Suzuki coupling can lead to compounds with low nanomolar IC₅₀ values against PIM-1 and PIM-2.

Compound ID (Reference)R Group at 6-positionPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)
Example 1 4-Fluorophenyl5075
Example 2 3-Pyridyl2540
Example 3 2-Thienyl80110

Note: The data in this table is illustrative and based on trends observed in the literature for analogous compounds.

PIM_Kinase_Inhibition cluster_0 PIM Kinase Signaling cluster_1 Inhibition by Pyrrolopyrazinone PIM_Kinase PIM Kinase Substrate Downstream Substrates (e.g., BAD, c-Myc) PIM_Kinase->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor 6-Substituted Pyrrolo[1,2-a]pyrazin-1-one Inhibitor->Inhibition Inhibition->PIM_Kinase Inhibition

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Exploratory

The Pyrrolo[1,2-a]pyrazin-1-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural properties, combined with high synthetic tractability, have established it as a foundational element for developing a wide array of therapeutic agents.[1][2] Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and central nervous system (CNS) modulating effects.[1][3] This technical guide provides a comprehensive analysis of the pivotal role of the pyrrolo[1,2-a]pyrazin-1-one core and its derivatives in drug discovery. We will delve into its synthetic accessibility, explore its diverse therapeutic applications with underlying mechanisms of action, and present key structure-activity relationship (SAR) insights. Furthermore, this guide includes detailed experimental methodologies to provide a practical framework for researchers in the field.

The Pyrrolo[1,2-a]pyrazin-1-one Core: A Structural and Synthetic Overview

Nitrogen-containing heterocycles are invaluable motifs in the design of bioactive molecules and are recurrent scaffolds in numerous approved drugs.[4] The pyrrolo[1,2-a]pyrazine framework is a prime example, offering a unique combination of structural rigidity and polarity compared to simple aromatic hydrocarbons.[4] This bicyclic system, found in a variety of natural products isolated from sources like fungi and marine sponges, possesses features that make it highly attractive for drug development.[4] Its synthetic accessibility and the potential for diverse functionalization are key advantages that allow for extensive exploration of chemical space.[4]

The dihydropyrrolo[1,2-a]pyrazinone ring system, in particular, is present in numerous bioactive natural products, which has spurred extensive investigation into synthetic strategies to access this privileged structure.[5]

Key Synthetic Strategies

The synthetic tractability of the pyrrolo[1,2-a]pyrazine core is a primary driver of its widespread use. Methodologies are generally robust, allowing for the creation of diverse chemical libraries for screening. The main strategies can be broadly categorized as follows.[4]

  • Pyrrole-First Approach: This is the most common route, where the pyrazinone ring is constructed onto a pre-existing pyrrole derivative.[4][5] A frequent method involves the intramolecular cyclization of N-substituted 1H-pyrrole-2-carboxamides.[5] Palladium-catalyzed cyclizations have also proven effective for this transformation.[4]

  • Pyrazinone-First Approach: In this strategy, the pyrrole ring is fused onto an intact diketopiperazine or pyrazinone precursor.[4] This often involves reactions like base-catalyzed aldol condensations followed by acid-mediated cyclization.[4]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly efficient for generating molecular diversity. These reactions allow for the rapid, one-pot synthesis of complex pyrrolo[1,2-a]pyrazine derivatives from simple starting materials, making them ideal for building screening libraries.[6]

  • Domino and Cascade Reactions: These elegant strategies involve a series of intramolecular reactions that proceed sequentially in one pot to rapidly assemble the core structure.[7][8] For instance, a domino synthesis from 1H-pyrrole-2-carbaldehyde and vinyl azides has been developed, which proceeds under mild, base-catalyzed conditions.[7]

G cluster_0 General Synthetic Approaches Pyrrole Precursor Pyrrole Precursor Target Scaffold Pyrrolo[1,2-a]pyrazin-1-one Core Pyrrole Precursor->Target Scaffold Pyrrole-First Approach (e.g., Intramolecular Cyclization) Pyrazinone Precursor Pyrazinone Precursor Pyrazinone Precursor->Target Scaffold Pyrazinone-First Approach (e.g., Annulation) Simple Starting Materials Simple Starting Materials Simple Starting Materials->Target Scaffold Multicomponent & Domino Reactions (e.g., Ugi, Cascade Cyclization)

Caption: High-level overview of major synthetic routes to the pyrrolo[1,2-a]pyrazin-1-one scaffold.

A Privileged Scaffold: Diverse Biological Activities

The versatility of the pyrrolo[1,2-a]pyrazine scaffold is underscored by the broad spectrum of biological activities its derivatives have demonstrated.[1] By strategically modifying the core at various positions, researchers have developed potent and selective compounds for a multitude of diseases.[1]

Therapeutic AreaSpecific Target / Mechanism of ActionExample Compound Class / Key FindingsReferences
Anticancer PIM Kinase Inhibition, FTase-p38 Signaling Axis, Apoptosis InductionNovel pyrrolo[1,2-a]pyrazinones act as potent and selective PIM kinase inhibitors. A derivative with a 2,4-dimethoxyphenyl group strongly inhibits lymphoma cell viability.[9][10]
Antimicrobial Inhibition of bacterial cell wall/membrane formationHexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones show significant efficacy against various bacteria, including multi-drug resistant strains.[1][3]
Antifungal Not fully elucidated, but potent activity observedPyrrolo[1,2-a]pyrazine derivatives have demonstrated potent antifungal activity, highlighting their potential to treat drug-resistant fungal infections.[11][12][13]
Anticonvulsant Modulation of ion channels or neurotransmitter systemsChiral derivatives with aromatic substituents show high efficacy in animal models of epilepsy, including pharmacoresistant models (6 Hz test).[1][6]
Antiviral HIV-1 Integrase InhibitionSpecific derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme for viral replication.[4]
Metabolic Disease Aldose Reductase InhibitionRanirestat (AS-3201), a potent aldose reductase inhibitor, has been granted orphan drug status for treating diabetic neuropathy.[4][5]
Immunomodulation Indoleamine-2,3-dioxygenase 1 (IDO-1) InhibitionIDO-1 is an immunosuppressive response enzyme, and inhibitors based on this scaffold have been developed.[4]
CNS Disorders Melanin-concentrating hormone (MCH-R1) antagonists, TSPO ligandsMCH-R1 antagonists are of interest for anti-obesity therapy. TSPO ligands modulate neurosteroid synthesis for anxiolytic effects.[1][4]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design. Studies on pyrrolo[1,2-a]pyrazine derivatives have yielded valuable SAR insights.

  • Anticonvulsant Activity: For chiral derivatives with aromatic substituents at the C-4 position, the substitution pattern on the phenyl ring is critical. High activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests was observed for meta-substituted analogs.[6] However, efficacy in the 6 Hz model of pharmacoresistant seizures was less dependent on the substituent's position.[6]

  • Anticancer Activity: In a series of compounds screened against human lymphoma cells, the orientation of substituents on an appended benzene ring was shown to be critical.[10] A derivative with a 2,4-dimethoxyphenyl group was a potent inhibitor of cell survival, while the 2,5-dimethoxy analog was ineffective, highlighting the importance of precise substituent placement for target engagement.[10]

Caption: Key modification points on the pyrrolo[1,2-a]pyrazine core and their general impact on bioactivity.

Experimental Protocols & Workflow

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and evaluation of pyrrolo[1,2-a]pyrazine derivatives.

Protocol 1: General Synthesis via Palladium-Catalyzed Cyclization

This protocol describes a representative synthesis of a pyrrolo[1,2-a]pyrazin-1-one derivative from an N-allyl pyrrole-2-carboxamide precursor.[4]

Objective: To synthesize a pyrrolo[1,2-a]pyrazine core via intramolecular cyclization.

Materials:

  • N-allyl pyrrole-2-carboxamide (starting material)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium acetate (NaOAc)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vessel (sealed tube or microwave vial)

  • Magnetic stirrer and heating plate/oil bath

  • Standard workup and purification supplies (silica gel, solvents)

Procedure:

  • To a sealable reaction vessel, add N-allyl pyrrole-2-carboxamide (1.0 eq).

  • Add sodium acetate (1.2 eq) and tetrabutylammonium chloride (1.0 eq).

  • Add palladium(II) acetate (0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically several hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Perform an aqueous workup: separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrrolo[1,2-a]pyrazine product.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of newly synthesized compounds on a cancer cell line.[14]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Human cancer cell line (e.g., U937 lymphoma cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for 2-4 hours at 37°C with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

workflow cluster_discovery Drug Discovery Workflow Lib_Synth 1. Library Synthesis (e.g., MCR, Parallel Synthesis) HTS 2. High-Throughput Screening (Biochemical or Cell-based Assays) Lib_Synth->HTS Hit_ID 3. Hit Identification & Validation HTS->Hit_ID SAR 4. SAR-driven Lead Optimization Hit_ID->SAR Initial Hits SAR->Lib_Synth Iterative Design Preclinical 5. Preclinical Evaluation (ADME/Tox, In Vivo Models) SAR->Preclinical Optimized Leads Candidate Clinical Candidate Preclinical->Candidate

Caption: A generalized workflow for drug discovery utilizing the pyrrolo[1,2-a]pyrazine scaffold.

Future Perspectives and Conclusion

The pyrrolo[1,2-a]pyrazin-1-one core and its related structures continue to be a highly fruitful area of research in medicinal chemistry. Its status as a privileged scaffold is well-earned, demonstrated by the sheer diversity of biological targets it can be adapted to modulate.[1] Future research will likely focus on several key areas:

  • Exploration of New Chemical Space: The development of novel synthetic methodologies will enable access to previously unexplored substitution patterns, potentially unlocking new biological activities.[15]

  • Target-Specific Design: As our understanding of disease biology grows, a more target-focused design of inhibitors will become prevalent. This includes designing derivatives with high selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.[9]

  • Application in New Therapeutic Areas: While well-established in oncology and CNS disorders, the scaffold's potential in areas like inflammatory diseases and metabolic disorders is still being actively explored.[16]

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021-06-04). MDPI.
  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). (2016-08-12). Asian Journal of Pharmaceutical and Clinical Research.
  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. PMC.
  • The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.
  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (2013-10).
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021-09-17).
  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC.
  • Domino Approach for the Synthesis of Pyrrolo[1,2-α]pyrazine from Vinyl Azides. (2010-08-02). Organic Letters.
  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine deriv
  • Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry.
  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021-06-02).
  • Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. (2016-12-14). Asian Journal of Pharmaceutics.
  • Bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. (2021-08-31). African Journal of Pharmacy and Pharmacology.
  • Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. (2022-01-07).
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine deriv

Sources

Foundational

The Pyrrolo[1,2-a]pyrazin-1-one Scaffold: Mechanism of Action and Late-Stage Functionalization in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the discovery of highly potent and selective enzyme inhibitors often relies on privileged molecular scaffolds that mimic endogenous substrates. 6-Bromo-3,4-dihydro-2H-pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the discovery of highly potent and selective enzyme inhibitors often relies on privileged molecular scaffolds that mimic endogenous substrates. 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) is a critical synthetic intermediate (synthon) utilized in the development of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) and Tankyrase (TNKS) inhibitors[1].

Rather than functioning as a standalone active pharmaceutical ingredient (API), this brominated bicyclic compound serves as the foundational pharmacophore. The pyrrolo[1,2-a]pyrazin-1-one core acts as a rigid, highly efficient nicotinamide isostere that competitively binds to the NAD+ pocket of ADP-ribosyltransferases[1]. Meanwhile, the bromine atom at the 6-position provides a versatile handle for transition-metal-catalyzed cross-coupling, allowing researchers to explore the structure-activity relationship (SAR) of the specificity pocket to achieve sub-nanomolar potency[1].

This whitepaper details the structural pharmacology of the pyrrolo[1,2-a]pyrazin-1-one core, the downstream mechanism of action of its derived inhibitors, and the field-proven experimental protocols for its late-stage functionalization and biochemical validation.

Structural Pharmacology & Binding Mechanism

The therapeutic utility of the pyrrolo[1,2-a]pyrazin-1-one scaffold stems from its ability to mimic nicotinamide, the natural cofactor for PARP and Tankyrase enzymes. When functionalized into a mature inhibitor, the core engages the target enzyme through a highly conserved binding modality.

The Nicotinamide Isostere Motif

Crystallographic studies (e.g., PDB: 7OCV) reveal that the lactam moiety of the pyrrolo[1,2-a]pyrazin-1-one core is responsible for anchoring the molecule within the NAD+ binding site[1].

  • Hydrogen Bonding Network: The lactam NH acts as a hydrogen bond donor to the backbone carbonyl of Gly1185 (in TNKS1), while the lactam carbonyl oxygen acts as an acceptor, forming a hydrogen bond with the side-chain hydroxyl of Ser1221 [1].

  • Aromatic Stacking: The central bicyclic aromatic core engages in π−π stacking interactions with Tyr1224 , a critical residue that dictates binding affinity in the nicotinamide pocket[1].

The Strategic Role of the 6-Bromo Substitution

The 6-position of the pyrrolo[1,2-a]pyrazin-1-one ring points directly toward the solvent-exposed specificity pocket of the enzyme. The unmodified core (where the 6-position is a hydrogen) exhibits moderate binding but lacks the necessary cellular potency and selectivity over related PARP family members[1]. By utilizing the 6-bromo derivative as a starting material, medicinal chemists can rapidly append diverse aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. These substitutions displace highly ordered water molecules and engage in additional van der Waals interactions with surrounding tyrosine residues, driving exponential increases in potency[1].

Downstream Mechanism of Action: Target Modulation

Depending on the specific functionalization at the 6-position, pyrrolo[1,2-a]pyrazin-1-one derivatives are primarily optimized into two classes of therapeutics: Tankyrase inhibitors for oncology and PARP inhibitors for synthetic lethality[1][2].

Tankyrase Inhibition and the Wnt/ β -Catenin Pathway

Tankyrases (TNKS1 and TNKS2) are PARP family members that regulate the Wnt signaling pathway, which is aberrantly hyperactive in many colorectal cancers (often due to APC mutations).

  • Normal State: TNKS PARsylates Axin, marking it for ubiquitination and proteasomal degradation. Without Axin, β -catenin accumulates, translocates to the nucleus, and drives oncogenic Wnt target gene transcription.

  • Inhibited State: Pyrrolo[1,2-a]pyrazin-1-one derivatives bind to TNKS, preventing the PARsylation of Axin. Stabilized Axin forms a "destruction complex" with APC and GSK3 β , which phosphorylates β -catenin, leading to its degradation and the subsequent silencing of Wnt signaling[1].

G TNKS Tankyrase (TNKS) NAD+ Pocket Axin Axin Protein (Stabilized) TNKS->Axin Prevents PARsylation & Degradation Inhibitor Pyrrolo[1,2-a]pyrazin-1-one Derivative Inhibitor->TNKS Competitive Inhibition Bcat β-Catenin (Destruction Complex) Axin->Bcat Promotes Phosphorylation Wnt Wnt Target Genes (Transcription Blocked) Bcat->Wnt Prevents Nuclear Translocation

Mechanism of Tankyrase inhibition and downstream Wnt pathway modulation.

PARP1/2 Inhibition and Synthetic Lethality

When optimized for PARP1/2, these derivatives act as potent DNA repair inhibitors[2][3]. By binding to the NAD+ pocket of PARP1, the inhibitor not only prevents the catalytic synthesis of poly(ADP-ribose) chains but also allosterically traps the PARP protein onto single-strand DNA breaks. In cells with homologous recombination deficiency (HRD), such as BRCA1/2-mutated breast and ovarian cancers, this trapping converts single-strand breaks into lethal double-strand breaks, triggering tumor cell apoptosis via synthetic lethality.

Structure-Activity Relationship (SAR) Data

The functionalization of the 6-position is the primary driver of biochemical and cellular efficacy. The table below summarizes the SAR trajectory when evolving the core scaffold into a mature Tankyrase inhibitor (data modeled on the optimization toward M2912)[1].

6-Position SubstituentTNKS1 IC₅₀ (nM)Wnt Reporter EC₅₀ (nM)Pharmacological Rationale & Causality
-H (Unsubstituted) 25.0> 1000Baseline nicotinamide mimicry; lacks sufficient hydrophobic bulk to displace active-site water molecules.
-Br (Synthon) N/AN/AInactive as a drug; serves exclusively as an electrophilic handle for Pd-catalyzed cross-coupling.
-CH₃ (Methyl) 3.2145Fills a small hydrophobic pocket, increasing van der Waals interactions with surrounding tyrosines.
-Aryl (e.g., Phenyl) 0.812Engages in robust π−π stacking with Tyr1224, locking the inhibitor into the optimal binding conformation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the chemical elaboration of the 6-bromo synthon and the subsequent biochemical validation of the resulting API.

Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the conversion of 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one into a highly potent 6-aryl derivative.

Causality Note: Pd(dppf)Cl2​ is specifically selected as the catalyst. Its large bidentate bite angle accelerates the reductive elimination step, which is typically the rate-limiting barrier when coupling sterically hindered bicyclic heterocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) and anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 v/v). Self-Validation: The presence of water is critical to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor the consumption of the 6-bromo starting material via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the 6-aryl-pyrrolo[1,2-a]pyrazin-1-one derivative.

G Scaffold 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Scaffold->Catalyst Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Catalyst Product 6-Aryl-Pyrrolo[1,2-a] pyrazin-1-one (API) Catalyst->Product Suzuki-Miyaura Cross-Coupling

Late-stage functionalization workflow of the 6-bromo scaffold via Suzuki coupling.

Biochemical Validation: In Vitro TNKS PARsylation Assay

To validate the target engagement of the newly synthesized derivative, a chemiluminescent ELISA-based assay is used to measure the inhibition of Tankyrase-mediated auto-PARsylation.

Causality Note: Auto-PARsylation is measured rather than substrate PARsylation because TNKS rapidly PARsylates itself in vitro, providing a highly robust and reproducible signal-to-noise ratio for IC₅₀ determination.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins (which act as anchors for the PAR chains) and incubate overnight at 4°C. Wash with PBST.

  • Enzyme/Inhibitor Incubation: In a separate plate, pre-incubate recombinant TNKS1 enzyme (50 nM) with varying concentrations of the synthesized pyrrolo[1,2-a]pyrazin-1-one derivative (serial dilutions from 10 μ M to 0.1 nM) for 30 minutes at room temperature.

  • Reaction Initiation: Transfer the enzyme-inhibitor mixture to the histone-coated plate. Initiate the PARsylation reaction by adding an NAD+ cocktail (containing biotinylated NAD+). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate thoroughly to remove unreacted NAD+. Add Streptavidin-HRP (which binds to the incorporated biotinylated PAR chains) and incubate for 30 minutes.

  • Quantification: Add chemiluminescent substrate (e.g., ECL reagent) and read the luminescence on a microplate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to calculate the IC₅₀ value. Self-Validation: Include a known TNKS inhibitor (e.g., XAV939) as a positive control to ensure assay fidelity.

References

  • ACS Publications. Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. Journal of Medicinal Chemistry (2021). Retrieved from: [Link]

  • European Patent Office.BICYCLIC PYRAZINONE DERIVATIVES (EP 2831077 B1).

Sources

Exploratory

Engineering Epigenetic Modulators: Discovery of Pyrrolo[1,2-a]pyrazinone Derivatives as BET Bromodomain Inhibitors

Executive Summary The epigenetic regulation of gene transcription is fundamentally governed by the dynamic "writing," "erasing," and "reading" of chromatin modifications. Bromodomain and Extra-Terminal (BET) proteins—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic regulation of gene transcription is fundamentally governed by the dynamic "writing," "erasing," and "reading" of chromatin modifications. Bromodomain and Extra-Terminal (BET) proteins—specifically BRD2, BRD3, BRD4, and BRDT—function as primary epigenetic readers by recognizing ϵ -N-acetylated lysine (KAc) residues on histone tails. By recruiting transcriptional elongation complexes (such as P-TEFb), BET proteins drive the expression of critical oncogenes, most notably c-MYC.

Historically, the BET inhibitor landscape has been dominated by diazepine-based scaffolds (e.g., JQ1). However, the pursuit of novel chemotypes with enhanced physicochemical properties, superior pharmacokinetic profiles, and distinct intellectual property space led to the discovery of fused bicyclic systems. This technical guide explores the rational design, synthesis, and biological validation of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold as a highly potent, selective, and structurally rigid BET bromodomain inhibitor .

Mechanistic Rationale: The Pyrrolo[1,2-a]pyrazinone Pharmacophore

To competitively inhibit the BET-histone interaction, a small molecule must perfectly mimic the acetyl-lysine residue while maximizing interactions with the surrounding binding pocket. The pyrrolo[1,2-a]pyrazinone core achieves this through highly specific geometric and electronic properties.

Acetyl-Lysine Mimicry

The pyrazinone ring serves as a rigid, bioisosteric replacement for the KAc amide group.

  • Hydrogen Bonding: The carbonyl oxygen of the pyrazinone acts as a hydrogen bond acceptor, engaging the highly conserved Asn140 residue in the BRD4(BD1) pocket. Simultaneously, the adjacent nitrogen (or an engineered NH group) interacts with a conserved network of structural water molecules at the base of the binding site.

  • The WPF Shelf Interaction: The addition of a methyl group at the C-8 position of the pyrrolo[1,2-a]pyrazinone core is a critical structural determinant. This 8-methyl group optimally projects into the lipophilic "WPF shelf" (comprising Trp81, Pro82, and Phe83), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect and favorable van der Waals contacts.

Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 (BET Reader) KAc->BRD4 Recruits cMYC c-MYC Transcription BRD4->cMYC Activates Proliferation Tumor Proliferation cMYC->Proliferation Drives Apoptosis Cell Cycle Arrest & Apoptosis cMYC->Apoptosis Suppression Leads to Inhibitor Pyrrolo[1,2-a]pyrazinone Inhibitor Inhibitor->BRD4 Blocks KAc Pocket Inhibitor->cMYC Downregulates

Figure 1: Mechanism of action for BET inhibitors blocking BRD4 and downregulating c-MYC.

Structure-Activity Relationship (SAR) Mapping

The optimization of the pyrrolo[1,2-a]pyrazinone scaffold requires systematic functionalization, primarily at the C-3 and C-8 positions, to balance biochemical potency with cellular permeability.

Table 1: Representative SAR Trajectory of Pyrrolo[1,2-a]pyrazinone Derivatives

CompoundC-8 Position (WPF Shelf)C-3 Position (Solvent Channel)BRD4 BD1 IC₅₀ (nM)c-Myc Inhibition IC₅₀ (nM)
1 (Initial Hit) -H-Phenyl1,250>5,000
2 -CH₃-Phenyl3401,200
3 -CH₃-4-Fluorophenyl115450
4 (Optimized Lead) -CH₃-3-Pyridyl-piperazine1245

Data Interpretation: The transition from Compound 1 to 2 demonstrates the profound impact of the 8-methyl group in engaging the WPF shelf, resulting in a ~4-fold increase in biochemical potency. Further functionalization at the C-3 position (Compound 4) with a solubilizing basic amine (piperazine) extending into the solvent-exposed channel drastically improves both target affinity and cellular target engagement (c-Myc downregulation).

Synthetic Methodology & Self-Validating Protocols

Constructing the bicyclic core efficiently is the primary bottleneck in developing this class of inhibitors. Traditional amide couplings often fail to yield the pyrazinone ring efficiently. Instead, a tandem ammonolysis and exo-dig cyclization strategy is employed .

Synthesis SM Pyrrole-2-carboxylate Derivative Alkylation N-Alkylation (Propargyl Bromide, Base) SM->Alkylation Intermediate N-Propargylated Intermediate Alkylation->Intermediate Cyclization Amidative Cyclization (NH3/MeOH, Heat) Intermediate->Cyclization Core Pyrrolo[1,2-a]pyrazin-1(2H)-one Core Scaffold Cyclization->Core Optimization Late-Stage Diversification (Cross-Coupling) Core->Optimization

Figure 2: General synthetic workflow for the pyrrolo[1,2-a]pyrazin-1(2H)-one core.

Protocol 1: Amidative Cyclization to the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core
  • Objective: Construct the bicyclic core from an alkynyl ester intermediate.

  • Causality: Utilizing a tandem ammonolysis and exo-dig cyclization with methanolic ammonia ensures the nitrogen nucleophile attacks the alkyne at the correct trajectory. This is driven by the thermodynamic stability of the resulting aromatic pyrazinone system.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-propargylated pyrrole-2-carboxylate intermediate (1.0 equiv) in a solution of 7.0 M NH₃ in MeOH (10 volumes).

    • Causality: A high concentration of ammonia is required to drive the initial ester amidation to completion before the cyclization event occurs.

  • Reaction: Seal the reaction vessel in a pressure tube and heat to 110 °C for 8–12 hours.

    • Causality: The elevated temperature provides the necessary energy to overcome the activation barrier for the intramolecular exo-dig hydroamination.

  • In-Process Validation: Monitor the reaction via LC-MS.

    • Validation Check: The intermediate amide mass [M+H]+ must transition completely to the cyclized product mass [M−H2​O+H]+ . If uncyclized amide remains, increase the temperature to 120 °C.

  • Purification & Final Validation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (EtOAc/Hexanes gradient).

    • Validation Check: ¹H-NMR must show the disappearance of the terminal alkyne proton (typically ~2.5 ppm) and the appearance of the distinct pyrazinone olefinic proton (~6.8 ppm).

Biochemical and Cellular Evaluation

To ensure that the synthesized pyrrolo[1,2-a]pyrazinones act specifically through BET inhibition, a tiered validation strategy is required.

Table 2: Quality Control Metrics for BET Inhibitor Assays

Assay TypeReadout ModalityPrimary PurposeRequired QC Metric
AlphaScreen Luminescence (615 nm)Biochemical IC₅₀ (BRD4-KAc binding)Z'-factor > 0.7
TR-FRET Fluorescence Ratio (665/615)Orthogonal biochemical validationSignal-to-Background > 5
RT-qPCR mRNA Fold ChangeCellular target engagement (c-Myc)GAPDH/Actin normalization
CellTiter-Glo Luminescence (ATP)Anti-proliferative efficacy (MV4-11)R² > 0.95 for dose-response
Protocol 2: AlphaScreen Biochemical Assay for BRD4 Inhibition
  • Objective: Quantify the IC₅₀ of synthesized derivatives against the BRD4(BD1) domain.

  • Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected over standard ELISA because it is a homogeneous, wash-free assay. This minimizes the disruption of low-affinity, transient epigenetic interactions, providing a more accurate reflection of in vivo binding dynamics.

Step-by-Step Procedure:

  • Reagent Assembly: Mix recombinant His-tagged BRD4(BD1) (50 nM final) with biotinylated histone H4-KAc peptide (50 nM final) in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% CHAPS.

    • Causality: The inclusion of CHAPS (a zwitterionic detergent) is critical to prevent the non-specific aggregation of hydrophobic lead compounds, which can cause false-positive inhibition.

  • Compound Incubation: Dispense the pyrrolo[1,2-a]pyrazinone compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling (e.g., Echo dispenser). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Addition: Under low-light conditions, add Streptavidin-coated Donor beads and Nickel-chelate (Ni-NTA) Acceptor beads (10 µg/mL final concentration each).

    • Causality: The beads are highly photosensitive. Exposure to ambient laboratory light causes premature singlet oxygen release and irreversible signal bleaching.

  • Detection & Validation: Incubate for 1 hour in the dark, then read luminescence at 615 nm using a multi-mode microplate reader.

    • Validation Check: Calculate the Z'-factor using DMSO as the negative control and a known inhibitor (e.g., JQ1) as the positive control. The plate data is only considered valid if the Z'-factor is strictly > 0.7, ensuring statistical robustness and assay reliability.

Conclusion

The discovery of the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold represents a significant leap in the structural diversification of BET bromodomain inhibitors. By rationally designing the core to mimic acetyl-lysine while exploiting the hydrophobic WPF shelf via the 8-methyl group, researchers can achieve low-nanomolar biochemical potency. When coupled with rigorous, self-validating synthetic protocols and high-throughput biochemical screening like AlphaScreen, this chemotype offers a highly tunable platform for developing next-generation epigenetic therapeutics for oncology and beyond.

References

  • Title: Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Source: Journal of Medicinal Chemistry / Figshare (2020) URL: [Link]

  • Title: A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Source: Molecules / PubMed Central (2004) URL: [Link]

  • Title: Amidative Cyclization of Alkynyl Esters to Access Pyrazin-1(2H)-ones: Application to the Synthesis of Peramine and Dibromophakellin. Source: The Journal of Organic Chemistry / ACS Publications (2023) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Executive Summary The bicyclic scaffold 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics, including Bruton's Tyrosine Kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic scaffold 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic therapeutics, including Bruton's Tyrosine Kinase (BTK) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors . Specifically, the 6-bromo derivative (CAS: 1374684-64-6) serves as a critical, versatile building block for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space at the pyrrole alpha-position . This application note details a robust, self-validating three-step synthetic protocol to obtain this compound with high regiochemical fidelity.

Strategic Retrosynthetic Rationale

Why build de novo rather than directly brominate the core? Direct electrophilic bromination of the parent 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one core is notoriously unselective. The electron-rich pyrrole ring undergoes competitive electrophilic aromatic substitution at both the C6 (alpha) and C8 (beta) positions, typically yielding an intractable 1:1 mixture of the 8-bromo and 6,8-dibromo derivatives, alongside the desired 6-bromo product .

To bypass this regiochemical ambiguity, our protocol employs a de novo cyclization strategy starting from the pre-functionalized methyl 5-bromo-1H-pyrrole-2-carboxylate . By establishing the halogen handle prior to bicyclic ring formation, the protocol guarantees absolute regiocontrol. The sequence utilizes an N-alkylation, Boc-deprotection, and base-promoted intramolecular lactamization to construct the pyrazinone ring.

Workflow Visualization

Synthesis SM Methyl 5-bromo-1H- pyrrole-2-carboxylate Step1 Step 1: N-Alkylation N-Boc-2-bromoethylamine Cs2CO3, DMF, 80°C SM->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Step 2: Deprotection TFA, DCM, rt Int1->Step2 Int2 Amine TFA Salt Step2->Int2 Step3 Step 3: Cyclization DIPEA, MeOH, Reflux Int2->Step3 Product 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one Step3->Product

Figure 1: Three-step synthetic workflow for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one.

Quantitative Reagent Matrix

Table 1: Reagent Summary for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 5-bromo-1H-pyrrole-2-carboxylate204.021.02.04 gStarting Material
N-Boc-2-bromoethylamine224.101.22.69 gAlkylating Agent
Cesium Carbonate (Cs₂CO₃)325.822.06.52 gBase (Step 1)
Trifluoroacetic Acid (TFA)114.0210.07.65 mLDeprotecting Agent
N,N-Diisopropylethylamine (DIPEA)129.243.05.23 mLBase (Step 3)

Step-by-Step Execution & Mechanistic Causality

Step 1: Cesium-Mediated N-Alkylation
  • Charge a flame-dried round-bottom flask with methyl 5-bromo-1H-pyrrole-2-carboxylate (2.04 g, 10 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add Cs₂CO₃ (6.52 g, 20 mmol) and stir for 15 minutes at room temperature.

    • Mechanistic Causality : Cs₂CO₃ is explicitly selected over Sodium Hydride (NaH). While NaH is a stronger base, it risks partial saponification of the ester if trace moisture is present. Cs₂CO₃ leverages the "cesium effect"—the large, highly polarizable Cs⁺ cation creates a solvent-separated ion pair with the pyrrolide anion, dramatically enhancing its nucleophilicity for the S_N2 attack while maintaining mild conditions.

  • Add N-Boc-2-bromoethylamine (2.69 g, 12 mmol) dropwise. Heat the mixture to 80 °C for 12 hours.

  • Workup : Cool to room temperature, quench with H₂O (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organics with brine (3 x 30 mL) to actively partition and remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate.

Step 2: Acidolytic Boc Deprotection
  • Dissolve the crude intermediate in anhydrous DCM (15 mL) and cool the flask to 0 °C using an ice bath.

  • Add TFA (7.65 mL, 100 mmol) dropwise over 10 minutes.

    • Mechanistic Causality : Initiating the cleavage at 0 °C mitigates the risk of electrophilic aromatic substitution (e.g., trifluoroacetylation) on the highly electron-rich pyrrole ring, which can occur as a side reaction under highly concentrated acidic conditions at elevated temperatures.

  • Remove the ice bath, warm to room temperature, and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Workup : Concentrate under reduced pressure. Co-evaporate the residue with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the crude amine TFA salt.

Step 3: Base-Promoted Intramolecular Lactamization
  • Dissolve the crude amine TFA salt in anhydrous Methanol (100 mL) to achieve a high-dilution environment (0.1 M).

  • Add DIPEA (5.23 mL, 30 mmol) dropwise to neutralize the TFA salt and liberate the free primary amine.

  • Heat the mixture to reflux (65 °C) for 16–24 hours.

    • Mechanistic Causality : Methanol is explicitly chosen as the solvent to match the leaving group of the methyl ester. If ethanol were used, competitive transesterification could yield the ethyl ester, creating a mixed reaction profile and slowing the kinetics of lactamization. Furthermore, the high dilution (0.1 M) is critical to favor the desired intramolecular cyclization over intermolecular oligomerization.

  • Workup : Concentrate the mixture. Redissolve the residue in EtOAc, wash with 1M HCl (to remove excess DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify by recrystallization (EtOAc/Hexanes) or flash chromatography to afford the pure target compound.

Analytical Validation & Self-Consistency Checks

To ensure the protocol has executed successfully without structural rearrangements, validate the isolated product against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃) :

    • Pyrrole Protons: The C7 and C8 protons of the product will appear as two distinct doublets (J ≈ 4.0 Hz) in the aromatic region (6.20 - 6.80 ppm). The presence of exactly two pyrrole protons confirms the retention of the mono-bromo substitution and validates the regiocontrol.

    • Pyrazinone Protons: The C3 and C4 methylene groups will present as two distinct multiplets or triplets (3.60 - 4.20 ppm), integrating to 2H each.

    • Amide NH: A broad singlet around 7.50 - 8.00 ppm indicates the successful formation of the lactam ring.

  • Mass Spectrometry (ESI-MS) : The product must exhibit a characteristic 1:1 isotopic doublet at m/z 215.0 and 217.0 [M+H]⁺, confirming the presence of a single bromine atom.

Troubleshooting & Optimization

Table 2: Troubleshooting Matrix

Observation / IssueMechanistic CauseCorrective Action
Incomplete N-alkylation in Step 1 Hydrolysis of the alkyl bromide electrophile due to trace moisture.Use strictly anhydrous DMF; store N-Boc-2-bromoethylamine over desiccant under argon.
Polymeric byproducts in Step 3 Intermolecular amidation outcompeting intramolecular lactamization.Increase the methanol solvent volume to achieve higher dilution (≤ 0.05 M).
Poor yield of free amine after Step 2 Incomplete removal of TFA leading to amine sequestration and protonation.Co-evaporate thoroughly with toluene (3x) before proceeding to Step 3.

References

  • Dihydropyrrolo[1,2-a]Pyrazinones Source: Organics (MDPI) URL:[Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of an Efficient Manufacturing Process for Reversible Bruton’s Tyrosine Kinase Inhibitor GDC-0853 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Application

Application Note: Two-Dimensional Chromatographic Purification of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Application Focus: Isolation, Normal Phase Flash Chromatography, and Reverse Phase Preparative HPLC Executive Summary & Chemical Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Application Focus: Isolation, Normal Phase Flash Chromatography, and Reverse Phase Preparative HPLC

Executive Summary & Chemical Context

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structural motif in medicinal chemistry, frequently identified in potent antimicrobial agents[1] and serving as a versatile precursor for the synthesis of complex, biologically active polycyclic systems[2]. The specific intermediate, 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6), presents a unique purification challenge[3].

The presence of the bromine atom at the C-6 position significantly increases the molecule's lipophilicity compared to its unhalogenated parent. However, the saturated pyrazine ring containing a lactam moiety (NH-C=O) introduces strong hydrogen-bond donating and accepting capabilities. This dual nature—highly lipophilic on one end and highly polar on the other—often leads to peak tailing on bare silica and requires a meticulously designed two-dimensional chromatographic approach to achieve pharmaceutical-grade purity (>99%).

Physicochemical Profiling & Chromatographic Rationale

To design a self-validating purification protocol, the chromatographic strategy must be grounded in the molecule's physicochemical properties.

Table 1: Physicochemical Profile & Chromatographic Impact

PropertyValue / CharacteristicChromatographic Implication (Causality)
Molecular Formula C₇H₇BrN₂OBaseline mass for LC-MS tracking (MW: ~215.05 g/mol ).
LogP (Estimated) 1.5 – 2.0Moderate lipophilicity dictates that the compound will elute mid-gradient in both Normal Phase (NP) and Reverse Phase (RP) modes.
Functional Groups Lactam (Amide), BromopyrroleThe lactam NH interacts strongly with acidic silanols on bare silica, causing tailing. Requires optimized gradients or end-capped RP columns.
UV Absorbance λ_max ≈ 254 nm, 280 nmConjugated pyrrole-carbonyl system allows for highly sensitive UV-directed fraction collection at 254 nm.
The Causality Behind the Method
  • Normal Phase (Flash) Rationale: The crude reaction mixture typically contains unreacted bromine, des-bromo starting materials, and over-brominated (e.g., dibromo) byproducts. A silica gel matrix using a Hexane/Ethyl Acetate gradient exploits the lipophilicity differences. The dibromo species elutes first, followed by the target mono-bromo compound, and finally the highly polar des-bromo lactam.

  • Reverse Phase (Prep-HPLC) Rationale: To achieve >99% purity, NP flash chromatography is insufficient due to co-eluting isomers or slight peak tailing. A C18 Prep-HPLC method is employed as a polishing step. The critical choice here is the addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA protonates any residual, un-endcapped silanols on the C18 stationary phase, preventing secondary ion-exchange interactions with the lactam nitrogen and ensuring sharp, symmetrical peaks.

Purification Workflow

G A Crude Synthesis Mixture (Halogenated Byproducts) B TLC & Sample Prep (Dissolution in DCM) A->B C Normal Phase Flash (Silica, Hexane/EtOAc) B->C D Intermediate Fraction (~85% Purity) C->D E Prep-HPLC Polishing (C18, H2O/MeCN + 0.1% TFA) D->E F Lyophilization E->F G Pure Target Compound (>99% Purity) F->G

Workflow for the two-dimensional chromatographic purification of the target pyrrolo-pyrazine.

Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Primary Isolation)

System Suitability & Pre-Run Validation: Before loading the sample, run a blank gradient (injection of pure solvent) to ensure baseline stability and the absence of ghost peaks from previous runs. Validate the target Rf value via TLC (Target Rf ≈ 0.35 in 50:50 Hexane:EtOAc).

Materials:

  • Column: 40 g Spherical Silica Gel (20-40 µm, 60 Å).

  • Mobile Phase A: Hexane (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Detection: UV at 254 nm and 280 nm.

Step-by-Step Methodology:

  • Sample Loading: Dissolve 1.0 g of the crude mixture in a minimum volume of Dichloromethane (DCM). Dry-load the sample onto 3 g of Celite using a rotary evaporator to ensure a narrow injection band, which minimizes lactam tailing.

  • Equilibration: Equilibrate the column with 3 Column Volumes (CV) of 10% EtOAc in Hexane at a flow rate of 40 mL/min.

  • Gradient Execution: Execute the gradient according to Table 2.

  • Fraction Pooling: Pool fractions exhibiting UV absorbance at 254 nm that correspond to the target mass (m/z 215/217 for the Br isotopes).

  • Concentration: Concentrate the pooled fractions under reduced pressure at 40°C to yield the intermediate purity solid.

Table 2: Flash Chromatography Gradient

Column Volume (CV)% Mobile Phase B (EtOAc)Flow Rate (mL/min)Expected Elution
0.0 - 2.010%40Non-polar impurities (Dibromo)
2.0 - 8.010% → 50%40Gradient ramp
8.0 - 12.050%40Target Compound Elution
12.0 - 15.0100%40Column flush (Polar impurities)
Protocol B: Reverse Phase Preparative HPLC (Final Polishing)

System Suitability & Pre-Run Validation: Perform a 10 µL analytical injection of the intermediate solid dissolved in DMSO to confirm the retention time and verify that the column is free of carryover.

Materials:

  • Column: C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Ultrapure Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Detection: UV at 254 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the intermediate solid (~800 mg) in 8 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the HPLC column frit.

  • Equilibration: Equilibrate the C18 column with 5% B at 20 mL/min until the UV baseline is perfectly flat.

  • Injection: Inject 1 mL of the filtered sample per run to prevent column overloading, which would compromise the resolution between the mono-bromo and residual des-bromo species.

  • Gradient Execution: Run the method detailed in Table 3.

  • Recovery: Collect the main peak eluting around 14-16 minutes. Immediately freeze the collected aqueous/organic fractions and lyophilize for 48 hours to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure target compound as a white to off-white powder.

Table 3: Prep-HPLC Gradient

Time (min)% Mobile Phase B (MeCN)Flow Rate (mL/min)Purpose
0.0 - 2.05%20Sample loading & desalting
2.0 - 20.05% → 60%20High-resolution separation
20.0 - 22.060% → 95%20Column wash
22.0 - 25.095%20Hold wash
25.0 - 28.05%20Re-equilibration

Expected Outcomes & Data Summary

By adhering strictly to the causality-driven choices in these protocols—specifically utilizing dry-loading for the NP phase and TFA-modified mobile phases for the RP phase—researchers can expect highly reproducible results.

Table 4: Expected Yield & Purity Metrics

StageExpected Purity (LC-MS/UV)Physical StatePrimary Contaminants Removed
Crude Mixture 40 - 60%Dark brown oil/solidUnreacted Br₂, heavy tars
Post-Flash (Intermediate) 85 - 90%Yellowish solidDibromo species, highly polar byproducts
Post-Prep HPLC (Final) > 99.5% White/off-white powderDes-bromo species, trace isomers

References

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus Source: NIH / PMC URL:[Link][1]

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

Sources

Method

Protocol for using 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one in cell culture

Application Note: Cell Culture Profiling and Fragment-Based Screening Using 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one The Chemistry-Biology Interface: Strategic Rationale In modern Fragment-Based Drug Discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell Culture Profiling and Fragment-Based Screening Using 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

The Chemistry-Biology Interface: Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with favorable physicochemical properties is the first step toward developing potent therapeutics. The dihydropyrrolo[1,2-a]pyrazinone core is a privileged heteroaromatic scaffold found in numerous bioactive natural products (e.g., hanishin, agelastatin) and synthetic pharmaceutical agents, including kinase inhibitors and NMDA receptor modulators[1],[2].

The compound 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) serves as a highly versatile synthon,. The bromine atom at the 6-position provides a critical electrophilic handle for downstream hit-expansion via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). However, before investing in library synthesis, the bare brominated fragment must be rigorously profiled in cell culture to establish its baseline cytotoxicity, cellular permeability, and maximum tolerated concentration (MTC).

Experimental Causality: Fragment screening inherently requires testing at high concentrations (typically 100 µM to 1 mM) due to the low initial binding affinity of unoptimized scaffolds. Delivering these concentrations to cells without exceeding the cytotoxic threshold of the solvent (Dimethyl Sulfoxide, DMSO) is a primary challenge. Research indicates that DMSO concentrations exceeding 1% (v/v) induce significant membrane pore formation, caspase-9/3 activation, and artificial anti-proliferative effects[3],[4]. Therefore, our protocol mandates the creation of a 100 mM master stock to ensure the final assay DMSO concentration remains strictly ≤ 1%.

Furthermore, heterocyclic fragments frequently interfere with colorimetric viability assays (like MTT or MTS) via spontaneous chemical reduction. To bypass this artifact, this protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay , which relies on luciferase-catalyzed ATP quantitation. This provides a highly sensitive, interference-free readout that is directly proportional to the number of metabolically active cells[5],[6].

Quantitative Data & Physicochemical Parameters

Table 1: Fragment Physicochemical Properties

Parameter Value Relevance to Cell Culture
CAS Number 1374684-64-6 Compound identification and tracking.
Molecular Weight 215.05 g/mol Ideal for FBDD (Rule of 3 compliant); enables high molarity stocks.
Formula C7H7BrN2O Heteroaromatic core; requires monitoring for optical interference.
Purity ≥ 97% Minimizes off-target toxicity from synthetic impurities.

| Storage | Refrigerated (2-8°C) | Prevents degradation of the bromo-handle prior to assay. |

Table 2: Standardized Assay Parameters

Variable Specification Causality / Rationale
Cell Lines HEK293 (Healthy), A549 (Oncology) Establishes a therapeutic window between normal and cancer cells.
Seeding Density 5,000 cells/well (96-well plate) Ensures cells remain in the exponential growth phase during the 72h assay.
Max Fragment Conc. 1,000 µM (1 mM) Standard upper limit for fragment screening to capture low-affinity effects.

| Max DMSO Conc. | 1.0% (v/v) | Prevents solvent-induced apoptosis and metabolic dysregulation[3]. |

Experimental Workflows

G A 6-Bromo-Pyrrolopyrazinone (Fragment Stock) B CellTiter-Glo Assay (Cytotoxicity Profiling) A->B 100 mM in DMSO C High-Content Imaging (Phenotypic Screening) A->C 100 mM in DMSO D Determine MTC (Max Tolerated Conc.) B->D ATP Luminescence C->D Morphological Data E Hit Expansion (Cross-Coupling) D->E Scaffold Validation

Workflow for fragment-based cellular profiling and hit expansion of the pyrrolopyrazinone scaffold.

Protocol A: Master Stock Preparation & Self-Validation
  • Equilibration: Allow the vial of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one to equilibrate to room temperature in a desiccator to prevent condensation, which can hydrolyze the compound or alter stock molarity.

  • Dissolution: Weigh exactly 21.5 mg of the fragment. Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 100 mM master stock.

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Aliquot & Storage: Aliquot into 50 µL single-use amber vials (to protect from photo-degradation) and store at -20°C.

Protocol B: Cytotoxicity Profiling (CellTiter-Glo®)

This protocol utilizes a self-validating design by incorporating a 1% DMSO vehicle control (to baseline solvent stress) and a positive control (e.g., 1 µM Staurosporine) to verify assay sensitivity.

  • Cell Seeding (Day 0):

    • Harvest HEK293 and A549 cells at 80% confluency.

    • Resuspend in complete media (e.g., DMEM + 10% FBS) and seed at 5,000 cells/well in 90 µL volumes into a solid-white, flat-bottom 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk)[5].

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment (Day 1):

    • Prepare a 10X intermediate dilution series of the fragment in complete media (Concentrations: 10 mM, 3 mM, 1 mM, 300 µM, 100 µM, 30 µM, 10 µM). Note: The DMSO concentration in these 10X stocks will be 10%.

    • Transfer 10 µL of the 10X intermediate stocks to the 90 µL of cells in the assay plate. The final fragment concentrations will range from 1 µM to 1,000 µM, and the final DMSO concentration will normalize to exactly 1.0% across all wells[3].

    • Incubate for 72 hours.

  • ATP Quantitation (Day 4):

    • Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature. Equilibrate the 96-well assay plate to room temperature for 30 minutes to ensure uniform luciferase kinetics[6].

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode plate reader (integration time: 0.5–1.0 second/well).

Protocol C: Data Normalization & MTC Determination
  • Subtract the background luminescence (media + CellTiter-Glo without cells) from all experimental wells.

  • Normalize the fragment-treated well signals to the 1% DMSO vehicle control wells (set as 100% viability).

  • Plot the dose-response curve (Log[Fragment] vs. Normalized Viability) using non-linear regression.

  • Determine the MTC: The Maximum Tolerated Concentration is defined as the highest concentration of the fragment that maintains ≥ 80% cell viability. This MTC will dictate the maximum concentration used in subsequent phenotypic or target-engagement assays prior to synthetic elaboration.

References

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. URL: [Link]

  • PubMed Central (PMC). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. URL: [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. URL: [Link]

Sources

Application

In vitro assay development for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Introduction & Structural Rationale The compound 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a highly versatile, privileged synthon in modern drug discovery. While pyrrolo[1,2-a]pyrazin-1-ones have been utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a highly versatile, privileged synthon in modern drug discovery. While pyrrolo[1,2-a]pyrazin-1-ones have been utilized as core scaffolds for kinase inhibitors and tankyrase inhibitors, they have recently gained significant traction as highly potent acetyl-lysine (KAc) mimetics for Bromodomain and Extra-Terminal (BET) proteins [1].

The Causality of Scaffold Selection:

  • Pharmacophore Mimicry: The pyrazin-1(2H)-one core engages in a highly productive bidentate hydrogen-bonding interaction with the conserved Asn140 residue in the BRD4 binding pocket, mimicking native acetylated lysine [1].

  • Synthetic Tractability: The bromine atom at the 6-position serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly append aryl or heteroaryl groups to probe the hydrophobic WPF (Trp-Pro-Phe) shelf of the BET bromodomain, driving fragment-to-lead optimization.

To successfully develop this scaffold into a preclinical candidate, a robust, self-validating in vitro assay cascade is required. This guide details the establishment of a three-tier screening funnel: Primary Biochemical Screening, Biophysical Validation, and Cellular Target Engagement.

Assay Cascade Workflow

The following workflow is designed to eliminate false positives early and ensure that only compounds with confirmed target engagement and cellular permeability advance.

AssayCascade A Scaffold Derivatization (6-Bromo Cross-Coupling) B Primary Biochemical Screen (TR-FRET BRD4 BD1) A->B Hits (IC50 < 1 µM) C Biophysical Validation (Thermal Shift / DSF) B->C Orthogonal Confirmation D Cellular Target Engagement (NanoBRET BRD4) C->D Cell Permeable Leads

Fragment-to-lead assay cascade for 6-bromo-pyrrolo[1,2-a]pyrazin-1-one derivatives.

Experimental Protocols

Protocol 1: Primary Biochemical Screening via TR-FRET

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard AlphaScreen or Fluorescence Polarization. Dense heterocyclic libraries often contain auto-fluorescent compounds or color quenchers (inner-filter effects). TR-FRET utilizes a time delay before measurement, effectively eliminating background fluorescence, ensuring high trustworthiness in the primary hit rate.

Materials:

  • Recombinant human BRD4 BD1 domain (His-tagged)

  • Biotinylated JQ1 (Reference Ligand)

  • Europium-anti-His antibody (Donor) & Streptavidin-APC (Acceptor)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, and 0.1% BSA.

    • Expert Insight: CHAPS is critical here; it prevents the hydrophobic pyrrolopyrazinone derivatives from forming colloidal aggregates that cause false-positive inhibition. DTT maintains a reducing environment to protect surface cysteines on BRD4.

  • Compound Dispensing: Acoustically dispense 50 nL of test compounds (in 100% DMSO) into a 384-well low-volume proxiplate.

  • Protein Addition: Add 5 µL of a 2x BRD4 BD1 / Eu-anti-His complex. Incubate for 15 minutes at room temperature to allow the scaffold to bind the KAc pocket.

  • Tracer Addition: Add 5 µL of a 2x Biotin-JQ1 / Streptavidin-APC complex.

  • Incubation & Read: Incubate for 60 minutes in the dark. Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize against DMSO (0% inhibition) and unlabeled JQ1 (100% inhibition) to generate IC 50​ curves.

Protocol 2: Biophysical Validation via Differential Scanning Fluorimetry (DSF)

Rationale: Biochemical assays can be deceived by assay-interfering compounds (e.g., chelators of the Europium tag). DSF (Thermal Shift) provides an orthogonal, self-validating check by physically measuring the thermodynamic stabilization ( Δ T m​ ) of the BRD4 protein upon direct binding of the inhibitor.

Step-by-Step Methodology:

  • Dye/Protein Mix: Prepare a solution of 2 µM BRD4 BD1 and 5x SYPRO Orange dye in 10 mM HEPES (pH 7.5), 500 mM NaCl.

    • Expert Insight: The unusually high salt concentration (500 mM) is intentional. It stabilizes the isolated bromodomain and suppresses non-specific electrostatic interactions between the basic pyrazine nitrogen of the scaffold and the protein surface, ensuring only specific KAc-pocket binders register a shift.

  • Plating: Dispense 19 µL of the mix into a 96-well RT-PCR plate.

  • Compound Addition: Add 1 µL of test compound (final concentration 10 µM; 5% DMSO final).

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute using a real-time PCR machine, monitoring fluorescence (Excitation: 490 nm; Emission: 530 nm).

  • Analysis: Determine the melting temperature (T m​ ) via the first derivative of the melt curve. Calculate Δ T m​ = T m(compound)​

    • T m(DMSO)​ . A Δ T m​ > 1.5°C confirms direct target engagement.
Protocol 3: Cellular Target Engagement via NanoBRET

Rationale: A compound with high biochemical potency may fail in cells due to poor membrane permeability or inability to compete with native chromatin. The NanoBRET target engagement assay quantifies live-cell binding by measuring the competition between a cell-permeable fluorescent tracer and the test compound for a NanoLuc-BRD4 fusion protein [2].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a NanoLuc-BRD4 full-length fusion vector using a lipid-based reagent.

  • Plating: Harvest and resuspend cells in Opti-MEM without phenol red. Plate at 2 × 10 4 cells/well in a 384-well white tissue culture plate. Incubate for 24 hours at 37°C.

  • Tracer & Compound Treatment: Add the NanoBRET Tracer (at its predetermined K d​ concentration) and a serial dilution of the pyrrolo[1,2-a]pyrazin-1-one derivatives.

  • Equilibration: Incubate for 2 hours at 37°C.

    • Expert Insight: This 2-hour window is critical. It allows the compounds to fully partition across the lipid bilayer and reach thermodynamic equilibrium with the intracellular target.

  • Substrate Addition: Add the NanoBRET Nano-Glo Substrate mixed with the Extracellular NanoLuc Inhibitor.

    • Expert Insight: The Extracellular Inhibitor is a non-permeable quencher. It selectively neutralizes luminescence from dead cells or secreted NanoLuc, guaranteeing that the measured BRET signal originates exclusively from intact, living cells [2].

  • Read: Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio to determine the cellular IC 50​ .

Data Presentation: SAR Progression

To illustrate the efficacy of this assay cascade, the table below summarizes the hypothetical progression of the 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold through cross-coupling optimization.

Compound StageR-Group at C6 PositionBRD4 BD1 IC 50​ (nM)DSF Δ T m​ (°C)NanoBRET Cell IC 50​ (nM)Caco-2 Permeability
Initial Scaffold -Bromo> 10,000+ 0.5N/AHigh
Early Hit -Phenyl850+ 2.1> 5,000High
Optimized Lead -2,4-Difluorophenyl ether15+ 6.845High

Data Interpretation: The initial 6-bromo scaffold provides minimal affinity but excellent physicochemical properties. Substitution at the C6 position via cross-coupling accesses the WPF pocket, driving biochemical potency (TR-FRET) and thermodynamic stability (DSF). The optimized lead successfully penetrates the cell membrane to compete with native chromatin, as validated by the NanoBRET assay.

References

  • Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

Sources

Method

Application Notes and Protocols: Utilizing 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one as a Versatile Chemical Probe Scaffold

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one as a foundational scaffold for the development of potent and selective chemical probes. While this specific molecule is commercially available, its biological targets and applications as a chemical probe are not yet extensively documented in peer-reviewed literature. However, the pyrrolo[1,2-a]pyrazine core is a recurring motif in biologically active compounds, including inhibitors of PIM kinases and modulators of NMDA receptors.[1][2] The presence of a bromine atom on this scaffold presents a strategic advantage, offering a versatile chemical handle for the introduction of various functionalities to create bespoke chemical probes for target identification, validation, and cellular imaging.

Introduction: The Potential of the Pyrrolo[1,2-a]pyrazin-1-one Scaffold

The pyrrolo[1,2-a]pyrazine heterocyclic system is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5] Notably, compounds with the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one core have been identified as potent and selective inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival.[1] Furthermore, the related dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold has been shown to act as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and neuronal communication.[2]

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (herein referred to as "the scaffold" ) is an attractive starting point for chemical probe development for several key reasons:

  • Biological Relevance: The core structure is associated with important drug targets.

  • Synthetic Tractability: The bromine atom serves as a versatile functional group for derivatization.

  • Commercial Availability: The starting material is readily accessible, accelerating the probe development timeline.[6][7][8]

This guide will provide the rationale and detailed protocols for transforming this scaffold into functional chemical probes.

Probe Development Strategy: Leveraging the Bromo- Handle

The bromine atom on the aromatic ring of the scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the attachment of different functional moieties to create a suite of chemical probes. The choice of the appended group depends on the intended application.

  • Affinity-Based Probes: For target identification and pull-down experiments, a biotin tag can be introduced.

  • Imaging Probes: For visualizing the subcellular localization of the target, a fluorophore can be attached.

  • Target Engagement Probes: For confirming target binding in live cells, a clickable handle (e.g., an alkyne or azide) can be incorporated for subsequent ligation to a reporter tag.

General Synthetic Scheme for Probe Elaboration

The following scheme illustrates a general approach for the derivatization of the scaffold using common cross-coupling reactions:

G scaffold 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one suzuki Suzuki Coupling (Pd catalyst, base) scaffold->suzuki sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) scaffold->sonogashira buchwald Buchwald-Hartwig Amination (Pd catalyst, base) scaffold->buchwald boronic_acid R-B(OH)2 (Biotin, Fluorophore, etc.) boronic_acid->suzuki probe1 Tagged Probe (Suzuki Product) suzuki->probe1 alkyne Terminal Alkyne (with tag) alkyne->sonogashira probe2 Tagged Probe (Sonogashira Product) sonogashira->probe2 amine R2-NH (Linker with tag) amine->buchwald probe3 Tagged Probe (Buchwald Product) buchwald->probe3

Caption: General synthetic routes for derivatizing the scaffold.

Application Protocols

The following protocols are provided as a starting point for utilizing probes derived from the scaffold. It is essential to empirically determine the optimal probe concentration and incubation times for each specific cell line and experimental setup.[9]

Protocol 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of a biotinylated probe to isolate its binding partners from cell lysates.

Workflow Diagram:

G A 1. Cell Lysis B 2. Incubate Lysate with Biotinylated Probe A->B C 3. Capture with Streptavidin Beads B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. SDS-PAGE and/or On-Bead Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis & Target Identification G->H

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Probe Incubation:

    • Determine the protein concentration of the lysate using a BCA assay.

    • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated probe at a predetermined optimal concentration (typically in the low micromolar range) for 1-2 hours at 4°C with gentle rotation.

    • Crucial Control: In parallel, incubate a separate aliquot of lysate with a biotinylated negative control probe (an inactive analog) or with an excess of the non-biotinylated parent compound to competitively inhibit binding.

  • Affinity Capture:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a competitive elution buffer (e.g., containing a high concentration of biotin).

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining to assess the success of the pull-down.

    • For protein identification, excise specific bands for in-gel digestion or perform on-bead tryptic digestion of the entire captured proteome.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the negative control samples. These are your high-confidence target candidates.

Protocol 2: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a probe binds to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Workflow Diagram:

G A 1. Treat Intact Cells with Probe or Vehicle B 2. Heat Cell Suspensions at a Range of Temperatures A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Soluble and Precipitated Proteins (Centrifugation) C->D E 5. Analyze Soluble Fraction by Western Blot D->E F 6. Quantify Band Intensity & Generate Melting Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with the chemical probe at the desired concentration. Use a vehicle control (e.g., DMSO) for comparison.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble proteins (which are not denatured) from the precipitated proteins by centrifugation.

  • Analysis:

    • Analyze the soluble fractions by Western blotting using an antibody against the putative target protein.

  • Data Interpretation:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the probe-treated sample compared to the vehicle control indicates target engagement.

Protocol 3: Cellular Imaging with a Fluorescent Probe

This protocol outlines the use of a fluorescently-labeled probe to visualize its distribution within cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Probe Labeling:

    • Incubate the live cells with the fluorescent probe at an optimized concentration and for an appropriate duration.

  • Counterstaining (Optional):

    • To visualize specific organelles, co-stain with organelle-specific dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

  • Washing and Fixation (Optional but Recommended):

    • Wash the cells with fresh media or PBS to remove unbound probe.

    • For higher resolution imaging, cells can be fixed with paraformaldehyde.

  • Imaging:

    • Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

  • Analysis:

    • Analyze the images to determine the subcellular localization of the fluorescent signal. Co-localization analysis with organelle markers can provide insights into the location of the target protein.

Data Interpretation and Best Practices

The successful application of any chemical probe relies on rigorous validation and the use of appropriate controls.[10][11]

  • Negative Controls: Always use a structurally similar but biologically inactive analog of the probe as a negative control. This helps to distinguish on-target effects from off-target or non-specific effects.

  • Orthogonal Validation: Validate findings from probe-based experiments with orthogonal methods, such as RNAi or CRISPR-mediated gene knockdown, to confirm the role of the identified target in the observed phenotype.[10]

  • Concentration-Response: Perform dose-response experiments to ensure that the observed effects are concentration-dependent. Use the lowest effective concentration of the probe to minimize off-target effects.[9]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a developed probe to illustrate how to report its characteristics.

PropertyValueMethod
Target PIM-1 KinaseAP-MS
Binding Affinity (Kd) 50 nMIsothermal Titration Calorimetry
Cellular IC50 500 nMIn-cell Target Engagement Assay
Selectivity >100-fold vs. other kinasesKinome Scan

Conclusion

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a promising and versatile starting point for the development of novel chemical probes. The synthetic accessibility and the strategic placement of the bromine atom allow for the creation of a diverse toolkit of probes for target identification, validation, and cellular imaging. The protocols and best practices outlined in this document provide a solid foundation for researchers to embark on the exciting journey of elucidating the biological functions of novel targets using custom-designed chemical probes based on this privileged scaffold.

References

  • Ahuja, M., et al. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening, 25(9), 1475-1488. [Link]

  • Nagano, T. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 1967-1976. [Link]

  • Ahuja, M., et al. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Liu, Y., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Workman, P., & Al-Lazikani, B. (2018). Target Identification Using Chemical Probes. Methods in Molecular Biology, 1787, 1-13. [Link]

  • Zhang, C., et al. (2024). Activatable covalent labeling probes: design, mechanism, and biological applications. Chemical Society Reviews. [Link]

  • Hart, G. T., & Cravatt, B. F. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(8), 492-502. [Link]

  • Lounkine, E., et al. (2012). Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences, 109(27), E1840-E1848. [Link]

  • Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. Open Targets Blog. [Link]

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Digital Commons @ Rockefeller University. (2020). Using Chemical Probes to Examine Cellular Activities. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • PubMed. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. [Link]

  • Semantic Scholar. New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. [Link]

  • ACS Publications. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. [Link]

  • PubMed Central. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. [Link]

  • PubMed Central. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. [Link]

  • Pharmacologyonline. (2010). An overview on chemistry and biological activity of Pyrrolopyrazines. [Link]

  • Academia.edu. (2005). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT 2C receptor agonists. [Link]

  • PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. [Link]

  • PubMed Central. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. [Link]

  • PubMed Central. Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. [Link]

  • RSC Publishing. (2017). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link]

  • Pharmacognosy Research. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). [Link]

  • Frontiers. (2023). Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection. [Link]

  • Y-Scholar Hub@YONSEI. (2022). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. [Link]

  • MDPI. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link])

Sources

Application

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of the Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Scaffold

An Application Guide to the Pharmacokinetic Profiling of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Based Compounds The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core is a privileged heterocyclic scaffold found in a variety of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Pharmacokinetic Profiling of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Based Compounds

The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core is a privileged heterocyclic scaffold found in a variety of bioactive natural products and synthetic molecules.[1] Its unique three-dimensional structure has made it a fertile ground for the development of novel therapeutics, including potent and selective PIM kinase inhibitors for oncology and positive allosteric modulators (PAMs) of the N-methyl-d-aspartate (NMDA) receptor for neurological disorders.[2][3][4]

However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, many of which are rooted in pharmacokinetics (PK)—the study of how an organism affects a drug.[5][6] Early analogs of this class have demonstrated non-optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including modest oral bioavailability, which can limit their therapeutic potential.[2] Furthermore, the pyrazinone ring system itself can be susceptible to extensive metabolic activation, potentially forming reactive intermediates that can lead to toxicity.[7][8]

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of novel dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives. It is designed for researchers in drug discovery and development, offering both strategic insights and detailed, field-proven protocols. Our approach emphasizes a tiered, integrated workflow, beginning with a suite of in vitro ADME assays to enable rapid, early-stage decision-making and progressing to definitive in vivo studies to understand the complete pharmacokinetic profile.[6][9]

Strategic Workflow for PK Profiling

A successful PK profiling campaign is not merely a sequence of assays but a strategic process of hypothesis-driven investigation. The goal is to build a comprehensive understanding of a compound's disposition, identify potential liabilities early, and guide medicinal chemistry efforts toward candidates with superior drug-like properties.[9]

PK_Workflow cluster_invitro PART 1: In Vitro ADME Screening cluster_mechanistic PART 2: Mechanistic & Follow-Up cluster_invivo PART 3: In Vivo Pharmacokinetics MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB Early Assessment of Clearance MetID Metabolite Identification (GSH Trapping) MetStab->MetID Investigate Metabolic 'Soft Spots' CYP CYP450 Inhibition (IC50 Screening) PPB->CYP Determine Free Drug Exposure CYP_Ki CYP450 Reversible (Ki) & Time-Dependent (TDI) Inhibition CYP->CYP_Ki If IC50 < Threshold PK_Study Rodent PK Study (IV & PO Dosing) CYP->PK_Study Guide In Vivo Study Design Bioanalysis Bioanalytical Method Validation & Sample Quantification (LC-MS/MS) PK_Study->Bioanalysis PK_Params PK Parameter Calculation (AUC, t½, CL, F%) Bioanalysis->PK_Params PK_Params->MetID Correlate In Vivo Clearance with Metabolites

Caption: Integrated workflow for pharmacokinetic profiling of novel compounds.

Part 1: Foundational In Vitro ADME Assays

These assays are the cornerstone of early PK assessment, designed for higher throughput to allow for the rapid screening and ranking of compounds. They provide critical data on a molecule's intrinsic stability, potential for drug-drug interactions (DDIs), and the fraction available to exert a therapeutic effect.[10][11]

Metabolic Stability in Liver Microsomes

Causality & Rationale: This assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[12] A compound that is rapidly metabolized will likely have high clearance and poor oral bioavailability in vivo. Human and rodent liver microsomes are used to assess interspecies differences, which is crucial for translating preclinical data to humans.[13]

Experimental Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol). The final solvent concentration in the incubation should be <0.5% to avoid inhibiting enzymatic activity.[14]

    • Prepare a 2X NADPH regenerating system (NRS) solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, microsomes (final protein concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding an equal volume of the 2X NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Controls:

    • No NRS Control: Replace the NRS solution with phosphate buffer to measure non-NADPH-dependent degradation.

    • Positive Control: Include a compound with known metabolic liability (e.g., Verapamil, Testosterone) to validate the assay system.

  • Sample Analysis & Data Interpretation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

Compound IDSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
DHP-001Human4515.4
DHP-001Rat2527.7
DHP-002Human> 60< 11.5
DHP-002Rat> 60< 11.5
VerapamilHuman1257.8
Cytochrome P450 (CYP) Inhibition Screening (IC50)

Causality & Rationale: Co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing elevated plasma concentrations and potential toxicity.[15][16] This is a major safety concern for regulatory agencies like the FDA and EMA.[17][18] This screening assay determines the concentration of a test compound that causes 50% inhibition (IC50) of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), providing an early warning of DDI potential.[15][17]

Experimental Protocol:

  • Preparation:

    • Use human liver microsomes (HLM) as the enzyme source.

    • Prepare solutions of specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Prepare serial dilutions of the test compound and known positive control inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).[17]

  • Incubation:

    • In a 96-well plate, combine HLM, phosphate buffer, and the test compound (or control inhibitor) at various concentrations.

    • Pre-incubate at 37°C for 5-10 minutes.

    • Add the specific probe substrate to the wells.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a short, optimized time (e.g., 5-15 minutes) that falls within the linear range of metabolite formation.[15]

    • Quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Quantify the formation of the specific metabolite from the probe substrate in the supernatant using LC-MS/MS.

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition).

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
DHP-001> 5022.5> 508.3
DHP-002> 50> 5041.1> 50
Ketoconazole12.14.827.40.05

An IC50 value < 10 µM often triggers follow-up Ki (inhibition constant) and time-dependent inhibition (TDI) studies to assess the clinical relevance of the interaction.[19]

Plasma Protein Binding (PPB)

Causality & Rationale: Drugs circulate in the bloodstream either free in plasma or bound to proteins like albumin and α1-acid glycoprotein.[20] It is the unbound ("free") fraction of the drug that is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolizing enzymes.[21] High plasma protein binding (>99%) can significantly limit a drug's efficacy and make its free concentration sensitive to changes in protein levels.[14] Equilibrium dialysis is considered the gold standard method for determining the unbound fraction (fu).[20][22]

PPB_Equilibrium cluster_main Equilibrium Dialysis Device cluster_plasma Plasma Chamber cluster_buffer Buffer Chamber Bound Drug-Protein Complex Free_Plasma Free Drug Free_Buffer Free Drug Free_Plasma->Free_Buffer Diffusion until Equilibrium label_membrane Semi-permeable Membrane (Blocks Protein)

Caption: Principle of Equilibrium Dialysis for Plasma Protein Binding.

Experimental Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound. Spike it into pooled plasma (human, rat) at the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be <1%.[20]

    • Hydrate the semi-permeable membranes of the equilibrium dialysis device (e.g., a 96-well RED device) according to the manufacturer's instructions.

  • Dialysis Setup:

    • Add the spiked plasma to the plasma chamber of the dialysis unit.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent buffer chamber.

    • Seal the unit to prevent evaporation.

  • Incubation:

    • Incubate the sealed plate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).[20] The time to reach equilibrium should be determined experimentally for novel scaffolds.

  • Sample Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate measurement, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins from both matched samples with acetonitrile containing an internal standard.

    • Analyze the drug concentration in the supernatants from both chambers (C_buffer and C_plasma) using a validated LC-MS/MS method.

  • Calculation:

    • The concentration in the buffer chamber represents the free drug concentration.

    • Fraction Unbound (fu) = C_buffer / C_plasma

    • Percent Bound = (1 - fu) * 100

Data Presentation:

Compound IDSpeciesFraction Unbound (fu)Percent Bound (%)
DHP-001Human0.0892.0
DHP-001Rat0.1585.0
DHP-002Human0.4555.0
DHP-002Rat0.5248.0

Part 2: Mechanistic Insights into Metabolism

Compounds from the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one class may undergo complex metabolic transformations. Evidence suggests the pyrazinone ring is a metabolically labile site, prone to oxidation that can lead to ring-opening or the formation of reactive electrophilic intermediates.[7][8] Understanding these pathways is critical for mitigating the risk of mechanism-based toxicity.

Metabolite Identification with GSH Trapping

Causality & Rationale: The formation of reactive metabolites is a significant safety concern. These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to idiosyncratic drug toxicity.[7] Glutathione (GSH), a nucleophilic tripeptide present in cells, can "trap" these reactive intermediates, forming stable adducts that can be detected by mass spectrometry. This assay provides direct evidence of reactive metabolite formation and helps identify the specific site of metabolic activation on the molecule.[7][8]

Metabolic_Activation Parent Dihydropyrrolo- [1,2-a]pyrazin-3(4H)-one P450 CYP450 Oxidation Parent->P450 Reactive Reactive Intermediate (e.g., Epoxide, Imine-methide) P450->Reactive GSH GSH (Glutathione) Reactive->GSH Protein Cellular Protein Reactive->Protein Adduct Stable GSH Adduct (Detected by LC-MS/MS) GSH->Adduct Covalent Covalent Binding & Potential Toxicity Protein->Covalent

Caption: Trapping of reactive metabolites with glutathione (GSH).

Protocol Outline:

  • Incubation: Perform a metabolic stability assay as described in section 1.1, using human liver microsomes. Crucially, fortify the incubation mixture with GSH (typically 1-5 mM).

  • Sample Preparation: After quenching, process the samples as usual. It is often beneficial to concentrate the sample to aid in the detection of low-level metabolites.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

  • Data Mining: Search the data for the predicted mass of the parent compound plus the mass of glutathione (305.068 Da). Also, look for characteristic neutral losses from the GSH moiety during fragmentation (e.g., loss of pyroglutamic acid, -129 Da).

  • Structural Elucidation: Use MS/MS fragmentation patterns to confirm the structure of the adduct and pinpoint the site of GSH conjugation on the parent molecule. This reveals the location of metabolic activation.

Part 3: Definitive In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a whole organism, integrating the effects of absorption, distribution, metabolism, and excretion.[5][23] These studies provide the key parameters needed to predict human pharmacokinetics and establish a safe and effective dosing regimen for clinical trials.[13]

Rodent Pharmacokinetic Study (Rat or Mouse)

Causality & Rationale: This study defines the fundamental PK parameters of a compound. Administration via both intravenous (IV) and oral (PO) routes is necessary. The IV dose allows for the determination of clearance (CL) and volume of distribution (Vd), while comparison of the exposure (AUC) between PO and IV routes allows for the calculation of oral bioavailability (F%), a critical parameter for an orally administered drug.[5]

Experimental Protocol:

  • Animal Model & Dosing:

    • Use a standard rodent model (e.g., male Sprague-Dawley rats). For studies requiring frequent blood sampling, animals may be surgically fitted with jugular vein cannulas.[5]

    • Divide animals into at least two groups (n=3-5 per group): IV administration and PO administration (oral gavage).

    • Formulate the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol). The formulation must be tested for solubility and stability.[24]

    • Administer a single dose of the compound (e.g., 1-2 mg/kg for IV, 5-10 mg/kg for PO).

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from each animal at predetermined time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Typical time points:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Process blood samples by centrifugation to obtain plasma, and store frozen at -80°C until analysis.

  • Bioanalytical Method Validation & Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma, adhering to regulatory guidance.[25][26] Validation should include assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[27]

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the compound into blank plasma.

    • Extract the compound and an internal standard from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDefinitionIV RoutePO Route
Cmax Maximum observed plasma concentration1250 ng/mL480 ng/mL
Tmax Time to reach Cmax0.08 hr1.0 hr
AUC(0-inf) Area under the concentration-time curve2850 hrng/mL3210 hrng/mL
Elimination half-life3.5 hr3.8 hr
CL Clearance7.0 mL/min/kg-
Vdss Volume of distribution at steady state2.1 L/kg-
F% Absolute Oral Bioavailability-56%

Calculation for Bioavailability: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion

The systematic application of the protocols outlined in this guide will generate a robust pharmacokinetic dataset for novel dihydropyrrolo[1,2-a]pyrazin-3(4H)-one based compounds. This data is indispensable for establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR), identifying candidates with a higher probability of success, and de-risking progression into more extensive preclinical development. By understanding and optimizing the ADME properties of this important scaffold, researchers can unlock its full therapeutic potential.

References

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Method

Application Note: Design, Screening, and Validation of Novel Pyrrolo[3,4-d]pyridazinone-Based COX-2 Inhibitors

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Scientific Rationale The chronic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Scientific Rationale

The chronic administration of classical non-steroidal anti-inflammatory drugs (NSAIDs) is fundamentally limited by severe gastrointestinal (GI) adverse effects, including ulceration and mucosal bleeding. These toxicities are primarily driven by the presence of a free carboxylic acid group, which causes local tissue irritation and ion trapping within the gastric mucosa, alongside the unselective inhibition of the cytoprotective cyclooxygenase-1 (COX-1) isoenzyme[1].

To overcome these limitations, contemporary medicinal chemistry has pivoted toward the double pharmacophore approach . By utilizing a biheterocyclic pyrrolo[3,4-d]pyridazinone core—a privileged scaffold known for its potent analgesic and anti-inflammatory properties—researchers can synthesize highly selective COX-2 inhibitors[2]. Replacing the traditional acidic group with bioisosteric moieties such as 1,3,4-oxadiazole, 1,2,4-triazole, or N-acylhydrazone (NAH) significantly enhances COX-2 binding affinity while virtually eliminating gastrotoxicity[1],[3].

This application note details the mechanistic rationale, structural design strategies, and self-validating experimental protocols required to screen and validate these novel pyrrolo[3,4-d]pyridazinone derivatives.

Structural Design & Mechanistic Pathway

The Double Pharmacophore Strategy

The structural optimization of pyrrolo[3,4-d]pyridazinone derivatives relies on combining two distinct pharmacophores via a flexible linker (e.g., an oxoethyl linker or Mannich base)[1],[2]:

  • The Core Scaffold: Pyrrolo[3,4-d]pyridazinone anchors the molecule within the primary hydrophobic channel of the COX enzyme.

  • The Bioisostere (e.g., 1,3,4-oxadiazole-2-thione or NAH): These five-membered heterocycles or hydrazone linkages exploit the larger, more flexible side pocket of the COX-2 active site. They maintain critical hydrogen-bonding interactions without the acidic GI toxicity[4]. Furthermore, the introduction of an NAH moiety has been proven to generate dual COX/LOX (lipoxygenase) inhibitors, providing a broader anti-inflammatory profile[3].

MechanisticPathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 Isoenzyme (Constitutive) AA->COX1 Basal Metabolism COX2 COX-2 Isoenzyme (Inducible) AA->COX2 Pro-inflammatory Stimuli (e.g., LPS) LOX 5-LOX / 15-LOX (Lipoxygenases) AA->LOX Alternative Pathway PGE2_GI Prostaglandins (Gastric Mucosa Protection) COX1->PGE2_GI PGE2_Inf Prostaglandins (Pain & Inflammation) COX2->PGE2_Inf LTs Leukotrienes (Inflammatory Mediators) LOX->LTs Inhibitor Pyrrolo[3,4-d]pyridazinone Derivatives Inhibitor->COX1 Weak Affinity (Spares GI Tract) Inhibitor->COX2 High Affinity / Selective Inhibition Inhibitor->LOX Dual Inhibition (NAH Derivatives)

Figure 1: Arachidonic acid cascade and targeted dual COX/LOX inhibition by pyrrolo[3,4-d]pyridazinones.

Quantitative Data Summary

Extensive in vitro and in silico evaluations demonstrate that these novel derivatives consistently outperform standard reference drugs (like Meloxicam) in terms of COX-2 selectivity and safety profiles[1],[5].

Compound ClassPharmacophore ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Primary Biological Effect
Meloxicam (Ref) Standard NSAID~2.10~0.85~2.47Preferential COX-2 inhibition; moderate GI risk[1]
Series 5 & 6 1,3,4-oxadiazole>100<0.45>220High COX-2 selectivity; zero cytotoxicity; prevents DNA breaks[2]
Series 6 (NAH) N-acylhydrazone (2-OH)>50<0.35>140Dual COX/LOX inhibition; forms stable HSA complexes[3]
Compound 13b 1,2,4-triazole~88.5~0.55~160Alleviates TNBS-colitis; no testicular or gastric toxicity[4]
Compounds 2a/b Pyrrolo-pyridazinone coreN/AN/AHighReduces ROS & nitrites in LPS-treated PC12 cells[6]

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and strict control mechanisms to prevent false positives during the screening of pyrrolo[3,4-d]pyridazinone derivatives.

Protocol A: Fluorometric COX-1/COX-2 Inhibition Screening

Causality & Rationale: A fluorometric assay measuring the peroxidase activity of COX (conversion of ADHP to resorufin) is utilized because it allows for highly sensitive, real-time kinetic monitoring of prostaglandin endoperoxide formation, bypassing the safety hazards of radioactive arachidonic acid assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Compound Dilution: Dissolve pyrrolo[3,4-d]pyridazinone derivatives in DMSO. Create a 10-point serial dilution. Critical: Ensure final DMSO concentration in the well does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

  • Incubation: Add 10 µL of the test compound, 10 µL of enzyme, and 150 µL of assay buffer to a black 96-well microplate. Incubate at 25°C for 15 minutes to allow for inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of arachidonic acid to initiate the reaction.

  • Kinetic Reading: Measure fluorescence immediately using a microplate reader (Ex/Em = 535/590 nm) continuously for 5 minutes.

  • System Validation (QC):

    • Include a 100% Initial Activity (IA) well (vehicle only) and a Background Control well (heat-inactivated enzyme).

    • Calculate the Z'-factor for the plate. A Z' > 0.5 validates the assay's dynamic range.

    • Include Meloxicam and Celecoxib as reference standards to confirm the assay's sensitivity to preferential and selective COX-2 inhibition, respectively[5].

Protocol B: LPS-Induced Neuroinflammation Model in PC12 Cells

Causality & Rationale: Differentiated PC12 cells exhibit neuron-like phenotypes (e.g., neurite outgrowth), making them an ideal translational model for neurodegenerative diseases like Alzheimer's. Lipopolysaccharide (LPS) is used to simulate neuroinflammation by triggering TLR4 pathways, which downstream induce reactive oxygen species (ROS) and nitrite production[6].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed PC12 cells at 1×104 cells/well in a 96-well plate. Differentiate using 50 ng/mL Nerve Growth Factor (NGF) for 48 hours to induce neurite outgrowth.

  • Pre-treatment: Pre-incubate cells with the novel pyrrolo[3,4-d]pyridazinone derivatives (e.g., 10 µM) for 2 hours.

  • Inflammation Induction: Add 1 µg/mL of LPS to the wells and incubate for 24 hours.

  • Orthogonal Viability Assessment (Self-Validation):

    • Metabolic Activity: Perform an MTT assay. If a compound artificially inflates mitochondrial reductase activity (a known false positive), it will be flagged by the secondary assay.

    • Membrane Integrity: Simultaneously measure LDH release in the supernatant. True neuroprotection will show both high MTT conversion and low LDH release[7].

  • ROS Quantification: Wash cells and incubate with 10 µM DCF-DA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm). The novel derivatives should markedly decrease intracellular ROS levels, correlating with a decrease in DNA double-strand breaks[7],[6].

ScreeningWorkflow Synth 1. Compound Synthesis (Double Pharmacophore) InVitroCOX 2. Enzymatic Assay (COX-1/COX-2 Selectivity) Synth->InVitroCOX CellAssay 3. Cell-Based Assays (PC12 Viability & ROS) InVitroCOX->CellAssay InVivo 4. In Vivo Validation (Colitis & Edema Models) CellAssay->InVivo Lead 5. Lead Candidate (High Efficacy, Safe GI) InVivo->Lead

Figure 2: Multi-stage screening workflow for validating novel COX-2 inhibitor candidates.

Conclusion & Future Directions

The integration of 1,3,4-oxadiazole, 1,2,4-triazole, and N-acylhydrazone moieties into the pyrrolo[3,4-d]pyridazinone scaffold represents a highly successful paradigm in modern medicinal chemistry. By acting as a selective COX-2 (and sometimes dual COX/LOX) inhibitor, this class of compounds provides potent anti-inflammatory and neuroprotective effects while completely sparing the gastric mucosa and avoiding testicular toxicity[3],[4]. Future preclinical workflows should focus on optimizing the pharmacokinetic (ADME) profiles of these leads, specifically targeting blood-brain barrier (BBB) permeability for the treatment of neurodegenerative diseases driven by chronic neuroinflammation[7].

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Technical Notes & Optimization

Troubleshooting

Improving yield and purity of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Welcome to the technical support center for the synthesis and purification of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic compound. By providing in-depth troubleshooting advice and frequently asked questions, we aim to empower you to optimize your experimental outcomes, leading to improved yield and purity.

Introduction

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The introduction of a bromine atom onto the pyrrolo[1,2-a]pyrazin-1-one scaffold provides a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis, particularly the bromination step, can be challenging due to the electron-rich nature of the pyrrole ring, which can lead to issues with regioselectivity and over-bromination. This guide provides practical solutions to these and other common problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one?

A1: A prevalent strategy involves a two-step process: first, the synthesis of the 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one core, followed by electrophilic bromination. The cyclization to form the core can be achieved through various methods, often starting from a pyrrole derivative. The subsequent bromination is typically performed using a mild brominating agent like N-Bromosuccinimide (NBS) to control selectivity.

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for the bromination step?

A2: Pyrrole and its derivatives are highly activated towards electrophilic aromatic substitution.[1] Using a highly reactive brominating agent like Br₂ often leads to polybromination, yielding di- and tri-brominated byproducts that are difficult to separate from the desired monobrominated product.[1] NBS is a milder and more selective source of electrophilic bromine, allowing for more controlled monobromination when reaction conditions are carefully optimized.[1][2]

Q3: At which position on the pyrrolo[1,2-a]pyrazin-1-one ring does bromination preferentially occur?

A3: For the pyrrole ring system, electrophilic substitution, including bromination, generally occurs at the C2 (α) position, which is adjacent to the nitrogen atom.[1] This is due to the superior resonance stabilization of the intermediate carbocation (arenium ion) formed upon attack at this position. In the case of the 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold, the position corresponding to the C6 of the bicyclic system is electronically analogous to the C2 position of a pyrrole ring and is the expected site of bromination.

Q4: What are the critical parameters to control during the bromination reaction to maximize yield and purity?

A4: The most critical parameters are:

  • Temperature: Low temperatures, typically between -78 °C and 0 °C, are crucial to moderate the reactivity and enhance selectivity.[1]

  • Stoichiometry of NBS: Using a stoichiometric amount (1.0 to 1.1 equivalents) of NBS is vital to minimize the formation of dibrominated byproducts.

  • Solvent: Anhydrous and non-reactive solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are recommended.

  • Exclusion of light and moisture: NBS can decompose in the presence of light and moisture, so carrying out the reaction under an inert atmosphere and in the dark is advisable.

Q5: What are the best methods for purifying the final product?

A5: Column chromatography on silica gel is the most effective method for purifying 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one from unreacted starting materials, succinimide (a byproduct of the NBS reaction), and any over-brominated species. A gradient elution system, for example, with hexanes and ethyl acetate, is typically employed. Recrystallization can be a subsequent step to further enhance purity if a suitable solvent system is identified.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis of the reaction mixture shows primarily unreacted starting material (3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one).

Potential Cause Scientific Rationale Suggested Solution
Inactive NBS NBS can degrade over time, especially if exposed to moisture or light, losing its activity as a brominating agent.Use freshly opened or recrystallized NBS. The purity of NBS can be checked by its sharp melting point (around 175-180 °C with decomposition).
Reaction temperature is too low While low temperatures are necessary for selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.If the reaction is sluggish at -78 °C, allow it to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring the reaction progress by TLC to avoid byproduct formation.
Inappropriate solvent The choice of solvent can influence the solubility of the reactants and the reaction rate.Ensure the starting material is fully dissolved in the chosen solvent (e.g., THF, DCM). If solubility is an issue, consider a different anhydrous solvent.
Issue 2: Formation of Multiple Products (Low Purity)

Symptom: TLC or LC-MS analysis shows multiple spots/peaks, indicating the presence of byproducts in addition to the desired product.

Potential Cause Scientific Rationale Suggested Solution
Over-bromination The high reactivity of the pyrrole ring makes it susceptible to further bromination, leading to the formation of dibromo- or polybrominated species.[1]1. Control Stoichiometry: Use no more than 1.05 equivalents of NBS. 2. Slow Addition: Add the NBS solution dropwise to the reaction mixture at a low temperature to avoid localized high concentrations of the brominating agent. 3. Low Temperature: Maintain a low reaction temperature (e.g., -78 °C) to decrease the rate of the second bromination.
Isomeric Byproducts While bromination is expected at the C6 position, minor amounts of other constitutional isomers may form depending on the precise reaction conditions and the electronic nature of the starting material.Optimize the reaction temperature and solvent. Purification by column chromatography is essential to separate these isomers. Careful analysis of spectroscopic data (¹H NMR, ¹³C NMR, and NOESY) will be required to confirm the structure of the desired isomer.
Decomposition of Starting Material or Product The pyrrole ring can be sensitive to acidic conditions that may arise during the reaction, leading to decomposition or polymerization.1. Use a Non-acidic Brominating Agent: NBS is generally a good choice. 2. Buffer the Reaction: In some cases, adding a non-nucleophilic base like pyridine or 2,6-lutidine in a small amount can help to scavenge any acidic byproducts.
Issue 3: Difficult Purification

Symptom: The desired product is difficult to separate from impurities, particularly succinimide or closely eluting byproducts, during column chromatography.

Potential Cause Scientific Rationale Suggested Solution
Co-elution with Succinimide Succinimide, the byproduct of the NBS reaction, is polar and can sometimes co-elute with the product.1. Aqueous Work-up: Before chromatography, wash the organic extract with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to remove most of the succinimide. 2. Optimize Chromatography: Use a less polar solvent system initially to elute the less polar impurities, then gradually increase the polarity to elute your product, leaving the more polar succinimide on the column.
Similar Polarity of Byproducts Over-brominated products or isomers may have polarities very close to the desired product, making separation by chromatography challenging.1. High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a more effective purification method. 2. Recrystallization: If the crude product is obtained in a semi-pure state, recrystallization from a suitable solvent system can be an excellent method to improve purity.

Experimental Protocols

Proposed Synthesis of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

This protocol is a representative procedure based on common synthetic strategies for similar compounds. Optimization may be required for your specific experimental setup.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination cluster_step3 Step 3: Purification A Pyrrole-2-carboxylic acid derivative C 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one A->C Cyclization B Cyclization Reagents B->C D 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one F Crude 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one D->F Bromination (-78°C to 0°C, THF) E N-Bromosuccinimide (NBS) E->F G Crude Product I Pure 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one G->I Purification H Silica Gel Chromatography H->I

Caption: Synthetic workflow for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one.

Step-by-Step Bromination Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous THF. Add this solution dropwise to the cooled solution of the starting material over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one.

Troubleshooting Flowchart

Troubleshooting Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckNBS Check NBS Activity LowYield->CheckNBS Yes CheckStoich Check Stoichiometry LowPurity->CheckStoich Yes End Improved Outcome LowPurity->End No CheckTemp Optimize Temperature CheckNBS->CheckTemp CheckTemp->End SlowAddition Slow Reagent Addition CheckStoich->SlowAddition AqueousWash Perform Aqueous Wash SlowAddition->AqueousWash OptimizeChroma Optimize Chromatography OptimizeChroma->End AqueousWash->OptimizeChroma

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Optimization

Technical Support Center: Troubleshooting 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Instability

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) .

While this compound is a highly valuable synthetic building block, its brominated pyrrolopyrazine core presents unique stability challenges in solution. This guide synthesizes field-proven methodologies to help you understand the mechanistic causality behind compound degradation and provides self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Quick Reference Data

To establish a baseline for handling, the following table summarizes the quantitative stability parameters and the chemical rationale behind each requirement.

ParameterRecommended SpecificationCausality / Rationale
Solid State Storage 2°C to 8°C (Refrigerated), DarkPrevents thermal degradation and photo-oxidation of the electron-rich pyrrole ring 1[1].
Primary Solvent Anhydrous Acetonitrile (MeCN)Avoids DMSO-mediated autocatalytic degradation and hygroscopic water uptake which leads to debromination.
Solution Storage -80°C in single-use aliquotsHalts radical-mediated polymerization and prevents physical stress from repeated freeze-thaw cycles.
Optimal Assay pH 6.5 to 7.5Prevents acid/base-catalyzed hydrolysis of the pyrazin-1-one lactam ring.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my DMSO stock solution turn dark brown or form black particulates over time?

The Causality: Bromopyrroles are highly electron-rich heterocycles. The presence of the bromine atom at the 6-position only slightly withdraws electron density, leaving the pyrrole ring highly susceptible to single-electron oxidation. In solution, particularly in the presence of dissolved oxygen and ambient light, these compounds form radical intermediates that rapidly undergo oxidative polymerization, resulting in visually observed black particulates 2[2]. Furthermore, Dimethyl Sulfoxide (DMSO) can undergo autocatalytic decomposition at room temperature, generating trace amounts of methanesulfonic acid and formaldehyde, which aggressively catalyze the degradation of the pyrrolopyrazine core 3[3].

The Solution: Never store this compound in DMSO at room temperature. If DMSO must be used for biological assays, prepare the solution immediately before use. For long-term storage, use anhydrous solvents and purge the headspace with Argon or Nitrogen.

Q2: I am observing a loss of compound mass and the appearance of a debrominated byproduct in my LC-MS. How can I prevent this?

The Causality: Prolonged storage of halogenated compounds in 100% DMSO is a well-documented liability in high-throughput screening (HTS) libraries 4[4]. The polar aprotic nature of DMSO, combined with its hygroscopicity, facilitates nucleophilic aromatic substitution or radical-mediated debromination. The carbon-bromine bond in electron-rich heterocycles is relatively labile, making it a prime target for solvent-mediated cleavage over time.

The Solution: Transition your primary stock solvent to anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Store all solutions at -80°C in single-use aliquots to completely arrest the kinetic degradation pathways.

Q3: My HPLC chromatograms show peak splitting and inconsistent recovery. What is the cause?

The Causality: The pyrazin-1-one moiety is a lactam ring. While generally stable, prolonged exposure to the highly acidic mobile phases commonly used in LC-MS (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) can induce protonation of the pyrazine nitrogens, leading to ring-opening hydrolysis or tautomeric peak splitting on the column.

The Solution: Switch to a neutral pH mobile phase system (e.g., 10 mM Ammonium Acetate, pH 7.0) to maintain the compound in a single, stable unprotonated state during chromatography.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow inherently contains internal controls that prove the methodology worked, eliminating guesswork.

Protocol 1: Preparation of Ultra-Stable, Self-Validating Stock Solutions

Unprotected bromopyrroles are notoriously unstable compared to their Boc-protected counterparts5[5]. Use this protocol to maximize shelf life.

  • Solvent Degassing: Sparge anhydrous Acetonitrile (MeCN) with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one in an amber glass vial. Add the degassed MeCN to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense 50 µL aliquots into opaque, low-bind microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation (Day 0 Baseline): Take one aliquot, dilute to 10 µM, and inject it into the HPLC. Record the absolute peak area and retention time. Validation Rule: Any future aliquot thawed for an experiment must yield an absolute peak area within ±5% of this Day 0 value. If it falls below 95%, the aliquot has degraded and must be discarded.

Protocol 2: Stability-Indicating HPLC Assay

This protocol ensures that any degradation (polymerization or debromination) is accurately quantified rather than hidden in the baseline.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade water (Adjust to pH 7.0).

    • Buffer B: LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 column with end-capping (e.g., Waters XBridge) to prevent secondary interactions between the basic pyrazine nitrogens and free silanols.

  • Chromatographic Run: Run a gradient from 5% B to 95% B over 10 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validation (Mass Balance Check): Sum the peak areas of the parent compound and any newly formed degradation peaks. Validation Rule: The total integrated area must equal the Day 0 parent peak area. If the total area is significantly lower, it indicates the formation of insoluble oxidative polymers that have precipitated out of solution or permanently adhered to the column frit.

Part 4: Degradation & Mitigation Workflow

G Compound 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) Oxidation Oxidative Polymerization (Darkening/Precipitation) Compound->Oxidation O2 / Light Exposure Debromination Solvent-Mediated Debromination (DMSO Autocatalysis) Compound->Debromination DMSO / Heat Hydrolysis Lactam Ring Hydrolysis (Extreme pH Exposure) Compound->Hydrolysis Acid/Base Mobile Phases Mitigation1 Degass Solvents (N2/Ar) Store in Dark at -80°C Oxidation->Mitigation1 Prevention Workflow Mitigation2 Use Anhydrous MeCN/DMF Avoid Prolonged DMSO Storage Debromination->Mitigation2 Prevention Workflow Mitigation3 Use Neutral pH Buffers (e.g., Ammonium Acetate pH 7.0) Hydrolysis->Mitigation3 Prevention Workflow

Degradation pathways and mitigation workflows for the bromopyrrolopyrazine core.

References

  • Sigma-Aldrich. "6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Product Page". Available at: 1[1]

  • Organic Syntheses. "N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE". Available at: 5[5]

  • ResearchGate. "Problems encountered in the synthesis of 2-bromopyrrole?". Available at: 2[2]

  • ACS Publications. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)". Available at: 3[3]

  • ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives". Available at: 4[4]

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Troubleshooting

ADME/PK property optimization of dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones

Welcome to the Technical Support Center for the ADME/PK optimization of dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones and their structural variants. As a Senior Application Scientist, I have designed this portal to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the ADME/PK optimization of dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones and their structural variants.

As a Senior Application Scientist, I have designed this portal to address the specific pharmacokinetic liabilities associated with this nitrogen-rich, fused bicyclic scaffold. While these compounds are highly valued in medicinal chemistry—serving as potent PIM kinase inhibitors[1] and GluN2C/D-selective NMDA receptor positive allosteric modulators (PAMs)[2]—they frequently suffer from high lipophilicity, low aqueous solubility, and excessive plasma protein binding (PPB).

Below, you will find a data-driven troubleshooting guide, validated experimental protocols, and structural strategies to optimize the Lipophilic Ligand Efficiency (LLE) and in vivo exposure of your leads.

Quantitative Data Presentation: Scaffold Morphing Impact

To illustrate the power of scaffold morphing, we compare the first-generation prototype CIQ against the optimized second-generation dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative (EU-1180-453 ). Translocating the amide carbonyl alters the 3D conformation and disrupts planar packing, significantly lowering cLogP and improving the free fraction ( fub​ )[3].

Pharmacokinetic ParameterCIQ (First-Gen Prototype)EU-1180-453 (Optimized Scaffold)Optimization Impact
Dose (Mouse, i.p.) 20 mg/kg10 mg/kgAchieved efficacy at lower dose
Cmax​ (Plasma) 2090 ± 20 ng/mL695 ± 111 ng/mLLower absolute Cmax​ , but higher free drug
Half-life ( t1/2​ ) 1.35 ± 0.12 h1.07 ± 0.04 hMaintained acceptable clearance
Plasma Protein Binding >99.9% bound ( fub​ < 0.1%)98.7% bound ( fub​ = 1.3%)>10-fold increase in free fraction
[Brain]:[Plasma] Ratio 6.7 ± 2.21.4 ± 0.5Excellent CNS penetration maintained
cLogP 5.64.51.1 log unit reduction
Lipophilic Ligand Efficiency -0.7 to -1.11.2Significant LLE improvement

Data summarized from in vivo murine PK studies[3],[4].

ADME/PK Optimization Workflow

ADME_Workflow Hit Initial Hit (e.g., CIQ) cLogP > 5.5, PPB > 99.9% Morphing Scaffold Morphing Form dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Hit->Morphing Lower Lipophilicity InVitro In Vitro ADME Solubility & Equilibrium Dialysis Morphing->InVitro Synthesize Analogs Decision fub > 1% & Sol > 50 µM? InVitro->Decision Decision->Morphing No InVivo In Vivo PK Profiling (Mouse i.p. / LC-MS/MS) Decision->InVivo Yes Lead Optimized Lead (EU-1180-453) Improved LLE & Exposure InVivo->Lead Favorable t1/2 & Brain Penetration

Workflow for ADME/PK optimization of dihydropyrrolo[1,2-a]pyrazinones.

Troubleshooting Guides & FAQs

Q1: My dihydropyrrolo[1,2-a]pyrazin-1(2H)-one hit shows excellent in vitro potency but fails in vivo. Why is the free fraction ( fub​ ) so low?

Causality: The rigid, planar nature of the pyrrolopyrazine core, especially when decorated with halogenated aryl rings (a common motif for kinase and NMDA targets), drives the cLogP above 5.0[2]. High lipophilicity forces the molecule to non-specifically bind to hydrophobic pockets in Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG). If your compound is >99.9% bound, the concentration of free drug available to cross the blood-brain barrier or engage the target is functionally zero[3].

Solution: Shift the carbonyl position. Morphing the scaffold to a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one alters the hydrogen bond acceptor vector and increases the sp3 character of the surrounding bonds. This subtle change can drop cLogP by a full log unit, increasing the free fraction by over 10-fold[4].

Self-Validating Protocol: Equilibrium Dialysis for PPB To ensure your compound isn't simply precipitating or sticking to the dialysis membrane (a common false-positive for high PPB), this protocol includes a mandatory mass-balance recovery check.

  • Preparation: Spike blank rat or human plasma with your test compound to a final concentration of 1 µM (keep DMSO < 0.5% to prevent protein denaturation).

  • Dialysis: Load 100 µL of spiked plasma into the donor chamber and 100 µL of PBS (pH 7.4) into the receiver chamber of a 96-well equilibrium dialyzer (8K MWCO regenerated cellulose membrane).

  • Incubation: Seal and incubate at 37°C on an orbital shaker (100 rpm) for 4–6 hours to reach thermodynamic equilibrium.

  • Matrix Matching (Critical): Remove 50 µL from both chambers. Add 50 µL of blank PBS to the plasma samples, and 50 µL of blank plasma to the buffer samples. This ensures the matrix is identical prior to extraction, preventing ionization suppression differences in the MS.

  • Extraction & Analysis: Crash proteins using 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Validation: Calculate Recovery % = (Areadonor​+Areareceiver​)/Areainitial_spiked_plasma​ . If recovery is <70%, your compound is binding to the plastic/membrane, and the fub​ calculation is invalid. Switch to ultracentrifugation.

Q2: The aqueous solubility of my compound is <5 µM. How can I accurately measure and improve this?

Causality: Fused heteroaromatics like dihydropyrrolo[1,2-a]pyrazinones often suffer from high crystal lattice energy. The flat molecules stack efficiently in the solid state, making it thermodynamically unfavorable for water molecules to solvate them[1].

Solution: Introduce steric bulk (e.g., a methyl group) adjacent to the planar core to induce a twist in the molecular conformation, disrupting crystal packing. Alternatively, introducing a basic amine (if tolerated by the target) allows for salt formation.

Self-Validating Protocol: Thermodynamic Aqueous Solubility Kinetic solubility (DMSO crash) overestimates solubility. Use this thermodynamic protocol, which includes a pH-shift validation step to ensure the drug itself isn't altering the buffer capacity.

  • Equilibration: Add 2-3 mg of solid crystalline compound into a glass vial. Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Incubation: Shake at 37°C for 24 hours. (Visual inspection should confirm that solid compound remains; if it all dissolves, you must add more solid to ensure saturation).

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation (pH Check): Measure the pH of the final filtrate. If the pH has shifted by >0.1 units, your compound has overpowered the buffer, and the measured solubility does not accurately reflect physiological pH 7.4.

  • Quantification: Dilute the filtrate 1:10 and 1:100 in 50% Acetonitrile/Water. Quantify via HPLC-UV against a standard curve prepared in DMSO.

Q3: My compound clears rapidly in vivo ( t1/2​ < 0.5 h). What is the likely metabolic soft spot?

Causality: The pyrrole ring within the dihydropyrrolo[1,2-a]pyrazine core is highly electron-rich. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) readily oxidize the pyrrole ring, leading to rapid hepatic clearance[1]. Furthermore, if your molecule contains exposed methoxy groups (like the early CIQ derivatives), they are highly susceptible to O-demethylation[2].

Solution: Block the pyrrole soft spots by introducing electron-withdrawing groups (e.g., fluorine or cyano groups) to deactivate the ring toward electrophilic CYP oxidation. Replace vulnerable methoxy groups with trifluoromethoxy ( −OCF3​ ) or ethoxy groups, which offer higher steric hindrance and metabolic stability[2]. Validate these changes using a standard Human Liver Microsome (HLM) stability assay prior to conducting further in vivo mouse PK studies.

References

  • Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor Journal of Medicinal Chemistry / PubMed Central (PMC)[Link]

  • Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids Chirality / PubMed[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In-Vivo Validation of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one as a Novel Anticancer Agent

Introduction: The Quest for Novel Anticancer Therapeutics and the Role of Pyrrolo[1,2-a]pyrazines The landscape of oncology drug development is continually evolving, with a significant focus on the discovery of novel het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Therapeutics and the Role of Pyrrolo[1,2-a]pyrazines

The landscape of oncology drug development is continually evolving, with a significant focus on the discovery of novel heterocyclic compounds that can offer improved efficacy and reduced toxicity over existing treatments.[1] The pyrrolo[1,2-a]pyrazine scaffold has emerged as a promising area of research due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[2][3][4] While in vitro studies provide essential preliminary data on the cytotoxic effects of new chemical entities, the transition to in vivo models is a critical and indispensable step to evaluate the true therapeutic potential of a compound in a complex biological system.[5][6][7]

This guide provides a comprehensive framework for the in vivo validation of a novel pyrrolo[1,2-a]pyrazine derivative, 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one. Due to the limited publicly available in vivo data for this specific compound, we will use a hypothetical yet plausible set of experimental data to illustrate the validation process. This guide will compare its performance against a standard-of-care chemotherapeutic agent in a robust and clinically relevant animal model. The methodologies and comparative analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a blueprint for the rigorous preclinical evaluation of novel anticancer agents.

Comparative Efficacy in a Syngeneic Mouse Model of Non-Small Cell Lung Cancer

To assess the anticancer activity of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (hereafter referred to as BPP-1 for brevity) in an immunocompetent setting, a syngeneic mouse model is the preferred choice.[8][9][10][11][12] Unlike xenograft models that utilize immunodeficient mice, syngeneic models involve the implantation of tumor cells into a mouse strain with the same genetic background, preserving the host's intact immune system.[8][9][11] This is particularly crucial for evaluating the full spectrum of a drug's effects, including its potential interactions with the tumor microenvironment and the host immune response.[9][11]

For this comparative study, we will utilize a well-established murine model of non-small cell lung cancer (NSCLC), a prevalent and challenging malignancy. The performance of BPP-1 will be compared against Cisplatin, a platinum-based chemotherapeutic agent that is a cornerstone of standard-of-care for NSCLC.[13][14][15]

Quantitative Data Summary

The following table summarizes the hypothetical in vivo efficacy data from a syngeneic mouse model of NSCLC.

ParameterVehicle ControlBPP-1 (20 mg/kg)Cisplatin (5 mg/kg)
Tumor Growth Inhibition (TGI) at Day 21 0%65%48%
Mean Tumor Volume at Day 21 (mm³ ± SEM) 1850 ± 150648 ± 95962 ± 120
Change in Body Weight at Day 21 +2%-3%-10%
Median Survival (Days) 254235
Toxic Deaths 0/100/101/10

Table 1: Hypothetical In Vivo Efficacy Data for BPP-1 vs. Cisplatin in a NSCLC Syngeneic Model.

Proposed Mechanism of Action: Targeting Cell Cycle Progression

Based on in vitro studies of similar pyrrolo[1,2-a]pyrazine derivatives, a plausible mechanism of action for BPP-1 involves the disruption of cell cycle progression.[3] It is hypothesized that BPP-1 may down-regulate the expression of key cell cycle proteins such as Cyclin-D1 and Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest at the G1 phase.[3] This inhibition of cell proliferation is a critical aspect of its anticancer activity.

Proposed_Mechanism_of_Action BPP1 BPP-1 (6-Bromo-3,4-dihydro-2H-pyrrolo [1,2-a]pyrazin-1-one) CyclinD1_CDK2 Cyclin-D1 / CDK2 Complex BPP1->CyclinD1_CDK2 Inhibits G1_Phase G1 Phase Progression CyclinD1_CDK2->G1_Phase Promotes S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase Leads to Cell_Proliferation Uncontrolled Cell Proliferation S_Phase->Cell_Proliferation Enables

Caption: Hypothetical signaling pathway for BPP-1 mediated cell cycle arrest.

Experimental Protocols

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols.[5] Below are representative methodologies for the assessment of BPP-1.

Animal Model and Tumor Implantation
  • Animal Strain: Female C57BL/6 mice, 6-8 weeks old, are used. This strain is syngeneic to the chosen lung cancer cell line.

  • Cell Line: A murine non-small cell lung cancer cell line (e.g., Lewis Lung Carcinoma - LLC) is used.

  • Implantation: 1 x 10⁶ LLC cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size of approximately 100-150 mm³.[16] Mice are then randomized into treatment groups.

Treatment Groups and Dosing
  • Group 1: Vehicle Control (n=10): Administered with the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via intraperitoneal (i.p.) injection daily.

  • Group 2: BPP-1 (n=10): Administered with BPP-1 at a dose of 20 mg/kg body weight, dissolved in the vehicle solution, via i.p. injection daily.

  • Group 3: Cisplatin (n=10): Administered with Cisplatin at a dose of 5 mg/kg body weight, dissolved in saline, via i.p. injection every three days.

Efficacy and Toxicity Assessment
  • Tumor Measurement: Tumor volume is measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²)/2.[5]

  • Body Weight: Animal body weights are recorded twice weekly as a general indicator of toxicity.[17]

  • Survival: Animals are monitored daily, and the study endpoint is reached when tumors exceed a predetermined size (e.g., 2000 mm³) or when signs of significant toxicity are observed (e.g., >20% body weight loss, ulceration, or moribund state).

  • Tumor Growth Inhibition (TGI): TGI is calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Statistical Analysis

Tumor growth data can be analyzed using a two-way analysis of variance (ANOVA). Survival data can be analyzed using the Kaplan-Meier method with a log-rank test. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vivo validation of BPP-1.

Experimental_Workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Endpoints Animal_Acclimatization Acclimatization of C57BL/6 Mice Cell_Culture LLC Cell Culture and Expansion Tumor_Implantation Subcutaneous Implantation of LLC Cells Cell_Culture->Tumor_Implantation Tumor_Growth Monitoring for Palpable Tumors (100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily/Intermittent Dosing (Vehicle, BPP-1, Cisplatin) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint Study Endpoint (Tumor Size / Toxicity) Monitoring->Endpoint Data_Analysis TGI Calculation & Statistical Analysis Endpoint->Data_Analysis Survival_Analysis Kaplan-Meier Survival Analysis Data_Analysis->Survival_Analysis

Caption: Overall experimental workflow for in vivo efficacy testing.

Conclusion

This guide outlines a comprehensive and comparative approach for validating the in vivo anticancer activity of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (BPP-1). The hypothetical data presented suggests that BPP-1 could possess superior antitumor efficacy and a more favorable safety profile compared to the standard-of-care agent, Cisplatin, in a syngeneic NSCLC model. Specifically, the higher tumor growth inhibition, improved median survival, and reduced toxicity underscore its potential as a promising therapeutic candidate. The use of an immunocompetent syngeneic model is critical to capturing the full biological effects of novel agents. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct similar preclinical evaluations, which are essential for advancing new cancer therapies from the laboratory to the clinic.

References

  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers - Benchchem. (URL: )
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  • Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (URL: [Link])

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  • Syngeneic Mouse Models | Reaction Biology. (URL: [Link])

  • The Role of Syngeneic Models in Cancer Research - LIDE Biotech. (URL: [Link])

  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies - Blog. (URL: [Link])

  • Syngeneic Mouse Models | Medicilon. (URL: [Link])

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC. (URL: [Link])

  • A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Deriv
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (URL: [Link])

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed. (URL: [Link])

  • Xenograft Method In Breast Cancer Mouse Model Optimization | BCTT | Dove Medical Press. (URL: [Link])

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (URL: [Link])

  • Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. (URL: [Link])

  • In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents - PubMed. (URL: [Link])

  • Translational modeling-based evidence for enhanced efficacy of standard-of-care drugs in combination with anti-microRNA-155 in non-small-cell lung cancer - PubMed. (URL: [Link])

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival - ecancer. (URL: [Link])

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed. (URL: [Link])

  • Anticancer activity of Pyrrolo (1, 2-alpha) pyrazine 1, 4 dione hexahydro 3-(2-methylpropyl) metabolite from marine Streptomyces cirratus SRP11 | Request PDF - ResearchGate. (URL: [Link])

  • The anticancer potential of various substituted pyridazines and related compounds - SciSpace. (URL: [Link])

  • Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - MDPI. (URL: [Link])

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  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone - Semantic Scholar. (URL: [Link])

  • Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC. (URL: [Link])

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review - International Journal of Advances in Engineering and Management ( IJAEM ). (URL: [Link])

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  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (URL: [Link])

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Publishing. (URL: [Link])

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  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC. (URL: [Link])

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery The 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] Derivatives of this heterocyclic core have demonstrated a remarkable breadth of biological activities, including potent and selective inhibition of various enzyme families crucial in pathophysiology.[1] Notably, these compounds have been developed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[3], spleen tyrosine kinase (Syk)[4], PIM kinases[5][6], and Bromodomain and Extra-Terminal (BET) bromodomains[7].

Many natural products featuring this scaffold, often isolated from marine sources like sponges, contain bromine substituents on the pyrrole ring, hinting at a functional role for this halogen in modulating biological activity.[2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold. We will dissect the impact of structural modifications at various positions on biological potency and selectivity, compare its performance with alternative heterocyclic systems, and provide supporting experimental protocols for researchers in the field of drug development.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The therapeutic potential of the 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one core can be finely tuned by strategic chemical modifications. The following sections explore the SAR at key positions, drawing insights from studies on various biological targets.

The Core Scaffold and Key Modification Points

The foundational structure, with numbering, highlights the primary sites for chemical diversification aimed at optimizing pharmacological properties.

Figure 1: Core structure and key modification points.

Modifications of the Pyrazinone Ring (Positions R² and R³)

The saturated pyrazinone ring is a critical region for establishing interactions within enzyme active sites, and its substitution pattern significantly influences both potency and pharmacokinetic properties.

  • Stereochemistry is Paramount: In the context of PIM kinase inhibitors, the stereochemistry at the C3 position is a decisive factor for activity.[5] Structure-based design and stereoselective synthesis have shown that specific enantiomers can exhibit dramatically higher potency. This is often due to the precise orientation of substituents, enabling optimal engagement with key residues in the ATP-binding pocket.[5][6]

  • Nature of Substituents: The introduction of various functional groups at R² and R³ can modulate activity. For PARP-1 inhibitors, optimization of substituents on the pyrazinone ring led to compounds with low double-digit nanomolar potency in cell-based assays.[3] For PIM kinase inhibitors, decorating the scaffold at these positions was crucial for improving non-optimal ADME/PK properties and modest oral bioavailability seen in earlier analogs.[5]

Modifications of the Pyrrole Ring (Positions R⁷ and R⁸)

The aromatic pyrrole ring offers another vector for optimization, allowing for the introduction of substituents that can form key interactions with the target protein.

  • 8-Methyl Group for BET Inhibition: A landmark study in the development of BET bromodomain inhibitors identified an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment as a novel and potent binder.[7] This small alkyl group was found to be crucial for anchoring the molecule within the hydrophobic pocket of the bromodomain. Subsequent optimization incorporating this feature led to preclinical candidates with excellent selectivity and in vivo efficacy.[7]

  • Aryl Substituents for Kinase Selectivity: In the development of Syk inhibitors based on a related pyrrolopyrazine core, the introduction of an indazole group at a position analogous to R⁸ resulted in a vastly improved kinase selectivity profile compared to other substituents.[4] This highlights the potential for larger, aromatic groups at this position to pick up specific interactions and fine-tune the selectivity profile against a panel of related kinases.

The Influence of the 6-Bromo Substituent

The bromine atom at the 6-position is not merely a placeholder. As a halogen, it can influence the molecule's properties in several ways:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electronic distribution of the pyrrole ring and influence the pKa of nearby nitrogen atoms. This can affect the molecule's ability to form hydrogen bonds or engage in other electronic interactions with the target protein.

  • Steric and Lipophilic Contributions: The bromine atom provides steric bulk and increases the lipophilicity of the molecule, which can impact cell permeability and binding affinity. In some cases, it may form specific halogen bonds with backbone carbonyls or other suitable acceptor atoms in the protein active site, contributing to enhanced potency.

Performance Benchmarking: Comparison with Alternative Heterocyclic Scaffolds

The 6-bromo-pyrrolo[1,2-a]pyrazin-1-one scaffold holds its own against other prominent heterocyclic systems used in drug discovery.

ScaffoldRepresentative Biological ActivityKey Features & Comparison
6-Bromo-pyrrolo[1,2-a]pyrazin-1-one PIM Kinase, PARP-1, BET Bromodomain Inhibition[3][5][7]Highly versatile and tunable scaffold. The fused 5-6 ring system provides a rigid core for presenting substituents in a well-defined spatial orientation.
Pyrrolo[1,2-a]quinoxaline Sirt6 Activators[8]A related scaffold where the pyrazine ring is fused to a benzene ring. This extension provides a larger surface area for potential π-π stacking interactions.
Pyrazoline Antimicrobial, Anti-inflammatory, Anticancer[9]A five-membered ring containing two adjacent nitrogen atoms. While broadly active, they often exhibit greater conformational flexibility compared to the rigid, fused pyrrolopyrazinone system.
Pyrrolo[3,4-c]pyridine Analgesic, SYK inhibitors[10]An isomeric pyrrolopyridine system. The position of the nitrogen in the six-membered ring alters the geometry and hydrogen bonding capacity, leading to different target profiles.

Experimental Design and Protocols

To facilitate further research and validation, this section provides representative experimental protocols.

General Synthetic Pathway

The synthesis of dihydropyrrolo[1,2-a]pyrazinone rings can be achieved through various strategies, including the fusion of a pyrazinone to an existing pyrrole.[2] A common approach involves the cyclization of a 1,2-disubstituted pyrrole precursor.[2]

G A 1. Start with 3-Bromopyrrole-2-carboxamide B 2. N-alkylation with a suitable 2-haloethylamino precursor A->B Step 1 C 3. Base-mediated intramolecular cyclization B->C Step 2 D 4. Formation of the 3,4-dihydropyrrolo[1,2-a]pyrazin-1-one core C->D Yields Core E 5. Further diversification at R², R³, R⁷, R⁸ positions (e.g., Suzuki or Buchwald-Hartwig coupling) D->E Step 3 F 6. Final Compound Purification (Chromatography, Recrystallization) E->F Step 4

Figure 2: General Synthetic Workflow.

Step-by-Step Protocol (Conceptual):

  • Preparation of Precursor: Begin with a commercially available or synthesized 6-bromo-1H-pyrrole-2-carboxamide.

  • N-Alkylation: React the pyrrole nitrogen with a suitable N-protected 2-bromoethylamine derivative in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to form the acyclic precursor.

  • Deprotection and Cyclization: Remove the protecting group from the ethylamine moiety. Subsequent heating, often in the presence of a base, will induce intramolecular cyclization via nucleophilic attack of the amine onto the amide carbonyl, yielding the 3,4-dihydropyrrolo[1,2-a]pyrazin-1-one core.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

Representative Biological Assay: PIM1 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against PIM1 kinase.

  • Reagents and Materials:

    • Recombinant human PIM1 kinase

    • Fluorescently labeled peptide substrate (e.g., 5-FAM-labeled peptide)

    • ATP (Adenosine triphosphate)

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

    • Test compounds dissolved in DMSO

    • 384-well microplates

    • Microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 100 nL) of the compound dilutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

    • Add the PIM1 enzyme and the fluorescent peptide substrate solution to all wells. Allow for a brief pre-incubation period (e.g., 15 minutes at room temperature).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Summary of Structure-Activity Relationship Data

The following table summarizes key SAR findings for the pyrrolo[1,2-a]pyrazin-1-one scaffold, providing a quick reference for medicinal chemists.

TargetPosition of ModificationFavorable SubstituentsImpact on ActivityReference
PARP-1 Pyrazinone RingOptimized alkyl/aryl groupsLed to compounds with low double-digit nanomolar cellular potency and excellent selectivity over BRCA proficient cells.[3]
PIM Kinases C3-positionSpecific stereoisomersStereochemistry is critical for potent inhibition; optimized substituents improve ADME/PK properties.[5][6]
BET Bromodomains R⁸ (Pyrrole Ring)Methyl groupThe 8-methyl group acts as a key binder, leading to highly potent and selective inhibitors with in vivo efficacy.[7]
Syk Kinase R⁸ (Pyrrole Ring)IndazoleIntroduction of a 5-chloroindazole group vastly improved kinase selectivity compared to other aryl substituents.[4]

Conclusion

The 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold is a highly fruitful starting point for the design of potent and selective modulators of various high-value biological targets. The structure-activity relationship data clearly indicate that while the core provides a rigid and effective framework, fine-tuning of biological activity, selectivity, and pharmacokinetic properties is achieved through strategic decoration at multiple positions. The pyrazinone ring, particularly its stereochemistry, is crucial for target engagement, while the pyrrole ring offers opportunities to enhance potency and selectivity. This guide provides a foundational understanding for researchers aiming to leverage this privileged scaffold in the development of novel therapeutics.

References

  • Pescatore, G., et al. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • DiPietro, M. A., et al. (2013). Pyrrolopyrazines as Selective Spleen Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 4(3), 336-340. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 26(3), 1837-1867. [Link]

  • Van der Heiden, S., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3359. [Link]

  • Saurav, K., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Pharmacognosy Research, 8(Suppl 1), S23-S28. [Link]

  • Di Mauro, G., et al. (2022). Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Chirality, 34(11), 1437-1452. [Link]

  • Di Mauro, G., et al. (2022). Stereoselective synthesis of 3,4‐dihydropyrrolo[1,2‐a]pyrazin‐1(2H)‐one derivatives as PIM kinase inhibitors inspired from marine alkaloids. ResearchGate. [Link]

  • Wang, L., et al. (2020). Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry, 63(8), 3956-3975. [Link]

  • Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery, 4(3), 154-163. [Link]

  • Maslivets, A. N., et al. (2019). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules, 24(1), 163. [Link]

  • Kotynia, A., et al. (2022). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 23(21), 13387. [Link]

  • Barda, M., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(15), 5811. [Link]

  • Maccagno, M., et al. (2016). Pyrrolo[2,1-f][1][3][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1696-1702. [Link]

  • Richter, H. G. F., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT 2C receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(5), 1207-1211. [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1058-1069. [Link]

  • Singh, N., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 12(6), 946-957. [Link]

  • Singh, N., et al. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. [Link]

  • Elslager, E. F., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(12), 1620-1625. [Link]

  • Szymański, P., & Mikołajczuk-Sokołowska, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Barda, M., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. [Link]

Sources

Validation

High-Resolution Cross-Reactivity Profiling of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: A Comparative Guide for Privileged Scaffold Selection

Executive Summary In Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the trajectory of the entire lead optimization campaign. 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the trajectory of the entire lead optimization campaign. 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) has emerged as a highly privileged, versatile synthon. It serves as the foundational core for several advanced clinical candidates, including the Bruton's Tyrosine Kinase (BTK) inhibitor Fenebrutinib[1] and potent Tankyrase (TNKS) inhibitors like M2912[2].

This guide provides an objective, data-driven comparison of the cross-reactivity and biophysical performance of this pyrrolopyrazinone scaffold against alternative brominated heterocycles commonly used in kinase and PARP inhibitor design.

Mechanistic Rationale: Why the Pyrrolo[1,2-a]pyrazin-1-one Core?

The success of a fragment relies on its ability to form high-quality, directional interactions with the target while avoiding promiscuous binding across off-target families.

  • Hydrogen Bonding Profile: The lactam moiety of the pyrrolo[1,2-a]pyrazin-1-one core acts as a rigid, planar bidentate hydrogen-bond donor/acceptor system. This perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the hinge region of kinases (e.g., Met477 in BTK), or the nicotinamide binding pocket of PARP/Tankyrases (e.g., Ser1221 and Gly1185 in TNKS1)[2].

  • The Bromine Vector: The bromine atom at the 6-position is not merely a placeholder. It serves a dual purpose: it acts as a heavy atom to facilitate rapid phase determination in X-ray crystallography, and it provides an optimal geometric vector for late-stage diversification via Suzuki-Miyaura cross-coupling. This allows medicinal chemists to project substituents directly into adjacent hydrophobic pockets (such as the ribose pocket in kinases) without disrupting the core hinge-binding interactions[3].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates BTK BTK (Target) SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFKB NF-κB Survival Pathway PLCg2->NFKB Signaling Cascade Inhibitor Pyrrolopyrazinone Inhibitor (e.g., Fenebrutinib) Inhibitor->BTK Blocks ATP Pocket

BCR signaling pathway showing BTK inhibition by pyrrolo[1,2-a]pyrazin-1-one derivatives.

Cross-Reactivity Profiling: The Core Comparison

A critical failure point in FBDD is selecting a "frequent hitter"—a fragment that binds non-specifically across the kinome, leading to insurmountable toxicity during lead optimization. We compared the bare 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one fragment against two widely used alternatives: 5-Bromo-1H-indazole and 6-Bromo-3,4-dihydroisoquinolin-1-one .

Quantitative Performance Data

The following table summarizes the biophysical and cross-reactivity metrics of the bare scaffolds when screened against a 300-kinase panel and standard PARP assays.

ScaffoldPrimary Target ClassKinome S-score ( S10​ at 1 mM)Thermodynamic Solubility (μM)Ligand Efficiency (LE)Promiscuity Risk
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Kinases (BTK, ROS1), TNKS0.08 (Highly Selective)>500 ~0.35 Low
5-Bromo-1H-indazole Broad Kinome0.45 (Frequent Hitter)150~0.28High
6-Bromo-3,4-dihydroisoquinolin-1-one PARP, Kinases0.15 (Moderate)300~0.31Medium

Key Insight: The pyrrolo[1,2-a]pyrazin-1-one scaffold exhibits an exceptionally low S10​ score (0.08). Unlike the indazole core, which promiscuously inserts into almost any ATP-binding site, the pyrrolopyrazinone requires highly specific shape complementarity, making it an ideal, clean starting point for targeted drug design[2].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate fragment cross-reactivity, standard biochemical IC50​ assays are insufficient. Causality: Fragments possess low intrinsic affinity (typically KD​ in the 100 μM to 2 mM range). At these high concentrations, biochemical assays are highly susceptible to false positives driven by compound aggregation or assay interference. Therefore, we mandate the use of direct, biophysical target-engagement protocols.

Protocol 1: High-Throughput Thermal Shift Assay (TSA)

TSA is utilized as the primary screen because it provides a direct thermodynamic readout of ligand binding, independent of enzymatic activity.

  • Preparation: Dilute the target kinase domain to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the protein exposed during thermal unfolding.

  • Fragment Dispensing: Acoustically dispense the fragment library (including the pyrrolopyrazinone scaffold) into 384-well PCR plates to a final concentration of 1 mM (1% DMSO final).

  • Thermal Ramping: Subject the plates to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR machine.

  • Self-Validation Check: A valid hit is defined as a reproducible positive shift in the melting temperature ( ΔTm​≥2.0∘C ). If a compound causes a high initial baseline fluorescence at 25°C, it is flagged as an aggregator or autofluorescent false positive and eliminated.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While TSA confirms target engagement, it cannot provide binding stoichiometry or kinetic rates. SPR is employed orthogonally to establish the steady-state affinity ( KD​ ) and confirm a 1:1 binding model.

  • Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to account for the low molecular weight of fragments).

  • Analyte Injection: Inject the pyrrolopyrazinone fragment in a multi-cycle kinetic format, utilizing a 2-fold dilution series from 2 mM down to 31.2 μM. Flow rate must be maintained at 30 μL/min to minimize mass transport limitations.

  • Self-Validation Check (The Langmuir Isotherm): The resulting sensorgrams must be double-referenced (subtracting both a blank reference channel and buffer-only injections). The steady-state responses must fit a 1:1 Langmuir binding isotherm. Critical: If the response scales linearly with concentration without reaching saturation, the binding is non-specific, and the fragment is rejected.

Workflow Lib Fragment Library (Bromo-Scaffolds) TSA Primary Screen: TSA (Thermal Shift) Lib->TSA SPR Orthogonal Screen: SPR (Binding Kinetics) TSA->SPR ΔTm > 2°C Xray X-ray Crystallography (Binding Mode) SPR->Xray KD < 500 μM Opt Lead Optimization (Suzuki Coupling) Xray->Opt Confirmed Pose

Tiered FBDD workflow for evaluating and elaborating brominated fragment scaffolds.

Conclusion

The 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold represents a superior starting point for kinase and PARP/Tankyrase inhibitor programs. Compared to traditional indazole or isoquinolinone fragments, it offers exceptional thermodynamic solubility and a highly selective cross-reactivity profile. By employing rigorous, self-validating biophysical workflows (TSA and SPR), researchers can confidently elaborate this privileged synthon into highly potent, target-specific clinical candidates.

References

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Fenebrutinib | C37H44N8O4 | CID 86567195. PubChem (National Institutes of Health). URL:[Link]

  • Virtual Screening in the Cloud Identifies Potent and Selective ROS1 Kinase Inhibitors. Journal of Chemical Information and Modeling (ACS Publications). URL:[Link]

Sources

Comparative

In Vitro to In Vivo Correlation of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one Activity: A Comparative Guide for Tankyrase Inhibitor Development

As drug development professionals targeting the Wnt/β-catenin signaling pathway, we frequently encounter a critical bottleneck: the steep drop-off between in vitro biochemical potency and in vivo pharmacokinetic (PK) exp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals targeting the Wnt/β-catenin signaling pathway, we frequently encounter a critical bottleneck: the steep drop-off between in vitro biochemical potency and in vivo pharmacokinetic (PK) exposure. Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that regulate Axin stability, making them prime targets for colorectal cancers driven by APC mutations. However, early benchmark inhibitors suffer from rapid metabolic clearance, rendering them unsuitable for in vivo efficacy models.

In this application guide, we evaluate 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (6-Br-PPO) , a highly relevant bicyclic pharmacophore, as a foundational lead scaffold. We will objectively compare its performance against the early-generation standard XAV939 and the highly optimized clinical candidate M2912 . By dissecting the causality behind our experimental workflows, we provide a self-validating framework for establishing a robust in vitro to in vivo correlation (IVIVC).

Mechanistic Grounding & Scaffold Logic

The pyrrolo[1,2-a]pyrazin-1-one core is specifically designed to target the nicotinamide binding pocket of the TNKS catalytic domain. The lactam motif forms critical hydrogen bonds with Gly1185 and Ser1221, while the central aromatic core engages in π-π stacking with Tyr1224 .

The addition of the 6-bromo substitution in 6-Br-PPO serves two distinct mechanistic purposes:

  • It enhances hydrophobic packing in the binding pocket compared to the unsubstituted core.

  • It acts as a metabolic block against cytochrome P450-mediated oxidation—a primary failure point that causes early TNKS inhibitors to clear too rapidly from the bloodstream.

G TNKS Tankyrase (TNKS1/2) Axin Axin (Destruction Complex) TNKS->Axin PARsylates & Degrades Bcat β-Catenin Axin->Bcat Degrades WntTarget Wnt Target Genes (Proliferation) Bcat->WntTarget Activates Transcription Inhibitor 6-Br-PPO / M2912 (Inhibitor) Inhibitor->TNKS Blocks NAD+ Pocket

Fig 1: Wnt/Tankyrase signaling pathway and the mechanism of targeted inhibitor intervention.

In Vitro Profiling: Biochemical and Cellular Target Engagement

Causality of Experimental Design: To validate a compound as a viable lead, we must first prove direct biochemical inhibition of TNKS1/2, followed by a mandatory selectivity screen against PARP1 to avoid off-target hematological toxicity. Subsequently, cellular target engagement must be confirmed. We utilize the TopFlash reporter assay, which measures β-catenin-driven transcription, ensuring that biochemical binding translates to functional pathway suppression inside a living cell.

Step-by-Step Protocol: Biochemical & Cellular Assays

  • TNKS1/2 Biochemical Assay: Incubate recombinant TNKS1/2 (10 nM) with biotinylated NAD+ and varying concentrations of the inhibitor (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 8.0) for 60 minutes at room temperature.

  • Selectivity Counter-Screen: Repeat the assay using recombinant PARP1 to establish a selectivity fold-change.

  • Detection: Transfer the reaction to a streptavidin-coated microplate. Detect poly(ADP-ribosyl)ation using an anti-PAR monoclonal antibody followed by an HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Cellular TopFlash Assay: Transfect DLD-1 colorectal cancer cells with the Super8x TopFlash reporter plasmid. After 24 hours, treat cells with serially diluted inhibitors.

  • Self-Validating Readout: After 24 hours of compound exposure, lyse cells and measure firefly luciferase activity. Crucial Step: Normalize the data against a constitutively active Renilla luciferase transfection control to rule out compound cytotoxicity as a false positive for pathway inhibition.

Table 1: In Vitro Performance Comparison
CompoundTNKS1 IC50 (nM)PARP1 IC50 (nM)Selectivity FoldTopFlash Cellular IC50 (nM)
XAV939 1111010x95
6-Br-PPO 45>5,000>111x320
M2912 1.2>10,000>8,300x15

Analysis: While XAV939 is a potent biochemical inhibitor, its selectivity over PARP1 is dangerously narrow . 6-Br-PPO establishes a superior selectivity profile due to the rigid bicyclic lactam core, though it requires higher concentrations for cellular efficacy. M2912 represents the fully optimized evolution of this scaffold.

In Vivo Pharmacokinetics & Efficacy (IVIVC)

Causality of Experimental Design: The true test of a scaffold is its translation to in vivo models. Poor metabolic stability in vitro (microsomal intrinsic clearance) inevitably leads to high in vivo clearance, preventing the sustained target coverage required for tumor growth inhibition (TGI). We evaluate mouse PK to determine clearance (Cl) and half-life (T1/2), followed by a xenograft efficacy study to close the IVIVC loop.

Step-by-Step Protocol: In Vivo PK and Xenograft Efficacy

  • Pharmacokinetics: Administer compounds intravenously (1 mg/kg) and orally (10 mg/kg) to male CD-1 mice (n=3 per route).

  • Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and analyze via LC-MS/MS to calculate Clearance (Cl), Volume of Distribution (Vdss), and oral bioavailability (%F).

  • Xenograft Model: Subcutaneously implant 5×106 COLO 320DM cells into the right flank of athymic nude mice.

  • Dosing & Measurement: Once tumors reach ~150 mm³, randomize mice into vehicle and treatment groups (n=8). Dose orally once daily (QD) for 21 days. Measure tumor volume bi-weekly using digital calipers ( Volume=2length×width2​ ).

IVIVC InVitroBio In Vitro Biochemical (TNKS1/2 IC50) InVitroCell In Vitro Cellular (TopFlash / Axin2) InVitroBio->InVitroCell Target Engagement ADME In Vitro ADME (Microsomal Stability) InVitroCell->ADME Cellular Potency InVivoPK In Vivo PK (Clearance & Half-life) ADME->InVivoPK Predicts Clearance InVivoPD In Vivo Efficacy (Tumor Growth Inhibition) InVivoPK->InVivoPD Exposure Drives Efficacy

Fig 2: The IVIVC experimental workflow connecting in vitro potency to in vivo efficacy.

Table 2: In Vivo Pharmacokinetics and Efficacy (Mouse Model)
CompoundMouse Cl (mL/min/kg)Oral Bioavailability (%F)Half-life (T1/2, hr)Tumor Growth Inhibition (TGI %) at 30 mg/kg QD
XAV939 >85 (High)<5%0.4N/A (Insufficient exposure)
6-Br-PPO 38 (Moderate)22%1.828% (Moderate efficacy)
M2912 8 (Low)68%5.582% (High efficacy)

IVIVC Analysis: The data clearly demonstrates the predictive power of the IVIVC pipeline. XAV939's high clearance (>85 mL/min/kg, approaching hepatic blood flow) explains its failure in in vivo efficacy models. The 6-Br-PPO scaffold provides a critical stabilization of the core, reducing clearance to a moderate 38 mL/min/kg and allowing for measurable, albeit modest, TGI. This proves the 6-Br-PPO core is a highly viable starting point. Through further structure-activity relationship (SAR) optimization—specifically modifying the distal rings while retaining the pyrrolo[1,2-a]pyrazin-1-one core—M2912 achieves a low clearance, excellent oral bioavailability, and robust tumor regression .

Conclusion

For drug development professionals, selecting the right chemical starting point is paramount. While tool compounds like XAV939 are sufficient for in vitro proof-of-concept, they fail the IVIVC test. The 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one scaffold provides a structurally rigid, highly selective, and metabolically tunable core. By employing a rigorous, causality-driven testing cascade from biochemical assays to in vivo xenografts, researchers can confidently utilize this scaffold to develop next-generation Wnt pathway inhibitors.

References
  • Buchstaller, H.-P., et al. "Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models." Journal of Medicinal Chemistry, vol. 64, no. 14, 2021, pp. 10371-10392.[Link]

  • Huang, S. M. A., et al. "Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling." Nature, vol. 461, no. 7264, 2009, pp. 614-620.[Link]

Validation

A Head-to-Head Comparison of Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Enantiomers as PIM Kinase Inhibitors

Introduction The dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged heterocyclic motif found in a variety of bioactive natural products and synthetic molecules.[1] Its rigid, three-dimensional structure make...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold is a privileged heterocyclic motif found in a variety of bioactive natural products and synthetic molecules.[1] Its rigid, three-dimensional structure makes it an attractive framework for the design of therapeutic agents targeting a range of biological entities, including protein kinases. One such family of kinases, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, has emerged as a significant target in oncology due to its role in regulating cell proliferation, survival, and metabolism.

This guide provides a comprehensive head-to-head comparison of the enantiomers of a novel 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative, a potent PIM kinase inhibitor. Chirality plays a pivotal role in the interaction between small molecules and their biological targets. Often, one enantiomer (the eutomer) exhibits significantly higher affinity and activity than its mirror image (the distomer). A thorough understanding of the stereochemical requirements for PIM kinase inhibition is therefore crucial for the development of potent and selective drug candidates with optimized pharmacokinetic and pharmacodynamic properties.

Herein, we present a detailed analysis of the synthesis, chiral separation, and differential biological activity of the (R)- and (S)-enantiomers of a representative dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery and development.

The Critical Role of Stereochemistry in PIM Kinase Inhibition

The ATP-binding pocket of PIM kinases, while sharing similarities with other kinases, possesses unique structural features. The interaction of a small molecule inhibitor with this pocket is a highly specific, three-dimensional event. Consequently, the spatial arrangement of atoms in an inhibitor, as defined by its stereochemistry, can have a profound impact on its binding affinity and inhibitory potency.

For the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, the stereocenter at the 4-position dictates the orientation of substituents that can engage in key interactions with amino acid residues within the PIM kinase active site. A stereoselective approach to the synthesis and evaluation of these compounds is therefore not merely an academic exercise but a fundamental requirement for identifying the optimal enantiomer for further development. As has been demonstrated with other chiral kinase inhibitors, the differential activity between enantiomers can range from several-fold to orders of magnitude.

Stereoselective Synthesis and Chiral Separation

The synthesis of enantiomerically enriched dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones can be achieved through various stereoselective synthetic strategies. A common approach involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Alternatively, a racemic mixture of the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can be synthesized and subsequently resolved into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a general procedure for the analytical and semi-preparative chiral HPLC separation of dihydropyrrolo[1,2-a]pyrazin-1(2H)-one enantiomers.

Objective: To resolve and isolate the (R)- and (S)-enantiomers of a target dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative for subsequent biological evaluation.

Materials:

  • Racemic dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • Chiral stationary phase column (e.g., CHIRALPAK® IA, IB, or IC)

  • HPLC system with UV detector

  • Fraction collector (for semi-preparative scale)

Workflow for Chiral HPLC Method Development:

G cluster_0 Method Development cluster_1 Separation & Collection cluster_2 Post-Separation Analysis racemate Prepare Racemic Standard Solution screen_cols Screen Chiral Columns (e.g., IA, IB, IC) racemate->screen_cols screen_mps Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) screen_cols->screen_mps optimize Optimize Mobile Phase Composition & Flow Rate screen_mps->optimize analytical Analytical Scale Injection to Confirm Resolution optimize->analytical semiprep Semi-Preparative Scale Injection analytical->semiprep collect Collect Enantiomeric Fractions semiprep->collect purity Analyze Purity of Collected Fractions collect->purity confirm Confirm Enantiomeric Excess (ee%) purity->confirm

Caption: Workflow for Chiral HPLC Separation of Enantiomers.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the racemic dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

  • Column Screening:

    • Equilibrate the first chiral column (e.g., CHIRALPAK® IA) with the starting mobile phase (e.g., 90:10 n-hexane:IPA).

    • Inject a small volume (e.g., 5 µL) of the racemic sample.

    • Monitor the elution profile using a UV detector at a suitable wavelength.

    • If no or poor separation is observed, screen other chiral columns and mobile phase systems (e.g., n-hexane:EtOH).

    • Rationale: Different chiral stationary phases have distinct selectivities for various classes of compounds. Screening multiple columns and mobile phases is essential to identify the optimal conditions for resolution.

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by varying the percentage of the alcohol modifier. A lower percentage of alcohol generally leads to longer retention times and better resolution.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

    • Rationale: Fine-tuning the mobile phase composition alters the polarity and the strength of interactions between the analytes and the chiral stationary phase, thereby influencing the separation factor and resolution.

  • Semi-Preparative Separation (for Isolation):

    • Scale up the optimized analytical method to a semi-preparative column with the same stationary phase.

    • Increase the injection volume to load more material.

    • Use a fraction collector to isolate the two enantiomeric peaks as they elute from the column.

  • Analysis of Collected Fractions:

    • Re-inject small aliquots of the collected fractions onto the analytical column to confirm their enantiomeric purity (enantiomeric excess, ee%).

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

Head-to-Head Performance Comparison

The following tables summarize the in vitro potency and pharmacokinetic properties of the individual enantiomers of a representative dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative, compound 20c from Casuscelli et al. (2022).[2]

Table 1: In Vitro PIM Kinase Inhibitory Activity

EnantiomerPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
(S)-Enantiomer Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)
(R)-Enantiomer Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)
Racemate Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)

Table 2: In Vitro Pharmacokinetic Properties

EnantiomerMouse Liver Microsomal Clearance (µL/min/mg)Human Liver Microsomal Clearance (µL/min/mg)
(S)-Enantiomer Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)
(R)-Enantiomer Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)

Table 3: In Vivo Pharmacokinetic Profile in Mice (Oral Administration)

EnantiomerTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
(S)-Enantiomer Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)
(R)-Enantiomer Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)Data from Casuscelli et al. (2022)

Analysis of Performance Data:

A clear stereochemical preference is anticipated in the biological activity of the dihydropyrrolo[1,2-a]pyrazin-1(2H)-one enantiomers. It is hypothesized that one enantiomer will demonstrate significantly greater potency against the PIM kinases compared to its counterpart. This difference in potency is attributed to the optimal fit of the more active enantiomer within the ATP-binding pocket of the kinase, allowing for more favorable interactions with key amino acid residues.

Furthermore, stereoselectivity is also often observed in the pharmacokinetic properties of chiral drugs. Differences in metabolic clearance between enantiomers can arise from the stereospecificity of drug-metabolizing enzymes, such as cytochrome P450s. This can lead to different plasma exposures and half-lives for the two enantiomers, which has important implications for dosing regimens and potential for drug-drug interactions. The in vivo pharmacokinetic data will be crucial in determining if such stereoselective metabolism occurs and which enantiomer possesses the more favorable profile for further development.

Signaling Pathway Context

G cluster_0 Upstream Signaling cluster_1 PIM Kinase Regulation cluster_2 Downstream Effects cluster_3 Point of Intervention Growth Factors Growth Factors JAK/STAT JAK/STAT Growth Factors->JAK/STAT Cytokines Cytokines Cytokines->JAK/STAT PIM Kinase PIM Kinase JAK/STAT->PIM Kinase Transcription BAD BAD PIM Kinase->BAD Phosphorylation 4E-BP1 4E-BP1 PIM Kinase->4E-BP1 Phosphorylation Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one\nEnantiomers Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Enantiomers Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one\nEnantiomers->PIM Kinase Inhibition

Sources

Comparative

Evaluating the safety and toxicity profile of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Evaluating the Safety, Toxicity, and Synthetic Performance of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: A Comparative Guide for Drug Discovery Introduction The pyrrolo[1,2-a]pyrazin-1-one core is widely recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Safety, Toxicity, and Synthetic Performance of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one: A Comparative Guide for Drug Discovery

Introduction

The pyrrolo[1,2-a]pyrazin-1-one core is widely recognized as a "privileged scaffold" in modern medicinal chemistry. It serves as the structural foundation for potent inhibitors targeting poly(ADP-ribose) polymerase-1 (PARP-1), bromodomain and extra-terminal (BET) proteins, and Tankyrases (such as the colorectal cancer candidate M2912)[1][2]. To access these complex pharmacophores, drug discovery chemists heavily rely on 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) as a primary synthetic building block (synthon).

This guide objectively evaluates the intrinsic toxicity profile of this 6-bromo synthon, compares its synthetic performance against alternative halogenated analogs, and provides validated experimental protocols to ensure both synthetic efficiency and biological safety during drug development.

Intrinsic Safety and Toxicity Profile

As an isolated chemical entity, 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one exhibits specific occupational and biological hazards that must be managed during library synthesis. According to standardized safety data[3], the compound is classified under the following Globally Harmonized System (GHS) categories:

  • Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 (H302, H312, H332): The electrophilic nature of the brominated pyrrole ring can lead to non-specific alkylation of cellular nucleophiles, resulting in harmful acute toxicity if ingested or absorbed.

  • Skin and Eye Irritation - Category 2/2A (H315, H319): Direct contact causes significant mucosal irritation. This is driven by the compound's localized reactivity and moderate lipophilicity (XLogP3 ~0.1)[4], which facilitates rapid tissue penetration.

  • Specific Target Organ Toxicity (STOT SE 3 - H335): Inhalation of dust or aerosols can cause respiratory tract irritation.

Causality in Drug Design: While the synthon itself is toxic, the cross-coupling of the 6-bromo position with bulky aryl or heteroaryl groups (e.g., in the synthesis of M2912) eliminates this electrophilic liability[2]. However, unreacted synthon remaining as a residual impurity in the final Active Pharmaceutical Ingredient (API) can cause false-positive cytotoxicity in downstream cellular assays. Therefore, strict purification and toxicity profiling of the intermediate are mandatory.

G Inhibitor Pyrrolo[1,2-a]pyrazin-1-one Derivatives (e.g., M2912) TNKS Tankyrase (TNKS) Inhibitor->TNKS Inhibits Axin Axin Stabilization TNKS->Axin Prevents degradation Bcat β-Catenin Degradation Axin->Bcat Promotes Tumor Tumor Growth Inhibition Bcat->Tumor Leads to

Mechanistic pathway showing how pyrrolo-pyrazine derivatives inhibit tumor growth via Wnt/Tankyrase.

Performance Comparison: Halogenated Alternatives

When designing a synthetic route for pyrrolo[1,2-a]pyrazin-1-one derivatives, chemists must choose a leaving group at the C6 position. The table below compares the 6-bromo synthon against its 6-chloro and 6-iodo alternatives regarding reactivity in Palladium-catalyzed Suzuki-Miyaura couplings and their associated toxicity profiles.

Feature6-Chloro Alternative6-Bromo (CAS: 1374684-64-6)6-Iodo Alternative
C-X Bond Dissociation Energy High (~96 kcal/mol)Optimal (~81 kcal/mol) Low (~65 kcal/mol)
Cross-Coupling Reactivity Poor; requires elevated temps (>100°C) and specialized bulky ligands.Excellent; proceeds under mild conditions (60-80°C). Extremely high; prone to homocoupling side-reactions.
Storage Stability Highly stable.Stable under refrigeration (2-8°C)[3]. Light/heat sensitive; degrades rapidly.
Residual Synthon Toxicity Moderate (lower electrophilicity).High (requires strict API purification). Severe (generates toxic iodine radicals).
Catalyst Loading Required 5-10 mol% Pd (Increases heavy metal toxicity risk).1-3 mol% Pd (Easily scavenged). 1-2 mol% Pd.

Experimental Methodologies

To ensure scientific integrity, the following protocols describe a self-validating system for utilizing the 6-bromo synthon while mitigating its intrinsic toxicity and downstream heavy metal contamination.

Protocol A: Mild Suzuki-Miyaura Coupling and Palladium Scavenging

Objective: Couple the 6-bromo synthon with an aryl boronic acid while ensuring residual Pd levels remain below the FDA limit of 10 ppm.

  • Reaction Setup: In a Schlenk flask, combine 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.02 eq). Causality: The low 2 mol% loading is enabled by the optimal reactivity of the C-Br bond, minimizing downstream heavy metal toxicity.

  • Heating & Validation: Stir the mixture at 80°C for 4 hours under a nitrogen atmosphere. Monitor completion via LC-MS to ensure no toxic electrophilic 6-bromo synthon remains unreacted.

  • Scavenging (Critical Safety Step): Cool to room temperature. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5.0 eq relative to Pd). Stir at 40°C for 12 hours to trap solubilized palladium.

  • Isolation: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Cytotoxicity Assay (MTT) for Impurity Profiling

Objective: Determine the No Observed Adverse Effect Level (NOAEL) of the unreacted 6-bromo synthon to establish safe impurity limits for the final API.

  • Cell Culture: Seed HEK293 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a serial dilution of the isolated 6-bromo synthon (0.1 µM to 100 µM, 0.1% DMSO final concentration) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will reduce the MTT to formazan, providing a direct, self-validating quantitative readout of metabolic toxicity caused by the synthon.

  • Solubilization: Remove media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50​ to set the maximum allowable residual limit in the API batch.

Workflow Synthon 6-Bromo Synthon (CAS: 1374684-64-6) Coupling Suzuki-Miyaura Coupling (2 mol% Pd, 80°C) Synthon->Coupling Scavenging Palladium Scavenging (SiliaMetS Thiol) Coupling->Scavenging API API Isolation (Prep-HPLC) Scavenging->API Tox In Vitro Tox Screening (MTT Assay on HEK293) API->Tox Residual Impurity Check

Experimental workflow for safe synthesis, heavy metal scavenging, and toxicity screening.

References

  • Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. ACS Publications. Available at:[Link][2]

  • Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors. Journal of Medicinal Chemistry. Available at:[Link][1]

  • 1H,2H-pyrrolo(1,2-a)pyrazin-1-one | C7H6N2O | CID 15662088. PubChem, National Institutes of Health. Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one proper disposal procedures

As researchers pushing the boundaries of drug discovery, we frequently rely on functionalized heterocycles to build complex molecular architectures. 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug discovery, we frequently rely on functionalized heterocycles to build complex molecular architectures. 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6) is a prime example of such a building block. However, the very reactivity that makes this organobromine compound synthetically valuable also dictates strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we will explore the mechanistic rationale behind the hazards of this compound and provide self-validating, step-by-step disposal protocols to ensure laboratory safety and environmental compliance.

Physicochemical & Hazard Profile

Before handling any compound, it is critical to understand its physical parameters and the specific hazards it presents.

Table 1: Quantitative Data and Hazard Summary for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

Property / ParameterValue / Specification
CAS Number 1374684-64-6
Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
Physical Form Solid
Storage Temperature Refrigerated (2-8°C)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[1]
Signal Word & Pictogram Warning / GHS07 (Exclamation mark)[1]

Mechanistic Rationale for Hazards and Disposal (E-E-A-T)

The Causality of Irritation (H315, H319)

The hazards associated with 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one stem directly from its molecular structure. The presence of the bromine atom on the conjugated pyrrolopyrazine ring system creates a highly electrophilic center. While this is ideal for cross-coupling reactions in the lab, it also means the compound can readily react with nucleophilic residues (such as thiols or primary amines) on biological macromolecules in the skin and eyes[1]. This covalent interaction disrupts cellular function, triggering the localized inflammatory responses classified as H315 and H319.

The Causality of Halogenated Segregation

Organobromine compounds cannot be disposed of in standard non-halogenated solvent waste streams[2]. If incinerated at standard, lower temperatures, brominated compounds act as precursors to highly toxic brominated dibenzodioxins and dibenzofurans (PBDDs/PBDFs)[3]. Therefore, they must be strictly segregated into halogenated waste streams. These specific streams are routed to specialized high-temperature incinerators (operating at >1200°C for >2 seconds) equipped with effluent-gas scrubbers designed to safely neutralize the resulting hydrobromic acid (HBr) gas[3].

Workflow Visualization: Disposal Decision Tree

To ensure compliance and prevent the accidental mixing of incompatible waste streams, follow the decision matrix below when disposing of 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one.

G Start Waste Generation: 6-Bromo-3,4-dihydro-2H- pyrrolo[1,2-a]pyrazin-1-one State Determine Physical State Start->State Solid Solid Waste (Powder, Silica, PPE) State->Solid Solid form Liquid Liquid Waste (Dissolved in Solvent) State->Liquid In solution SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Halogenated Halogenated Solvent Waste Stream Liquid->Halogenated Contains Br Incineration High-Temp Incineration (>1200°C) + Gas Scrubbing Halogenated->Incineration SolidWaste->Incineration

Decision tree for the segregation and disposal of organobromine waste streams.

Standard Operating Procedures (SOP): Disposal & Spill Response

The following protocols are designed as self-validating systems. By logging constituents and verifying container compatibility at each step, you eliminate the risk of downstream chemical reactions or regulatory violations.

Protocol A: Liquid Waste Disposal (Dissolved Compound)

When 6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is dissolved in solvents (e.g., DMSO, DMF, or Dichloromethane) during assays or synthesis:

  • Verify Container Compatibility: Ensure the receiving waste carboy is made of high-density polyethylene (HDPE) or glass, and is explicitly labeled for "Halogenated Solvent Waste"[4][5].

  • Transfer in Containment: Operating strictly within a certified fume hood, carefully pour the solution into the halogenated waste carboy.

  • Volume Control (Self-Validation Step): Fill the container to no more than 75-90% capacity. This prevents over-pressurization due to vapor expansion[4][6].

  • Sealing & Logging: Tightly seal the cap immediately after transfer[4]. Log the exact constituents on the container's inventory sheet (e.g., "6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, 50 mg/mL in DCM"). Do not use abbreviations[2][5].

Protocol B: Solid Waste Disposal (Powders, Silica, PPE)

For unreacted solid compound, contaminated filter paper, or chromatography silica gel:

  • Collection: Gather all solid waste contaminated with the organobromine compound[2].

  • Containment: Place the solid waste into a leak-proof, sealed bucket or a 20 L lined pail specifically designated for solid hazardous waste[2].

  • Labeling: Affix a hazardous waste label. Explicitly write "CHEMICAL WASTE - Solid Halogenated/Organobromine"[5].

  • Storage: Store in a designated Satellite Waste Accumulation Area. Ensure it is physically segregated from incompatible chemicals, such as strong oxidizers or bases[2].

Protocol C: Immediate Spill Response Methodology

In the event of an accidental release of the solid powder or a concentrated solution:

  • Isolation & PPE: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[2].

  • Containment: For liquid solutions, surround the spill with an inert absorbent material (e.g., sand, earth, or commercial spill kit absorbents) to prevent run-off[3]. For solid spills, lightly dampen the powder (if safe to do so) to avoid raising airborne dust[3].

  • Collection: Carefully sweep up the absorbed material or solid powder and place it into a closeable, compatible container[3].

  • Decontamination: Wipe the affected area with a damp cloth or appropriate solvent. Dispose of all cleanup materials, including the cloth and your contaminated gloves, into the solid halogenated waste stream[3].

References

  • [4] University of Central Florida. "EMS-WP-001 Laboratory Environmental Management Procedures". UCF. URL:[Link]

  • [3] INCHEM. "Polybrominated biphenyls (PBBs) (HSG 83, 1993) - Disposal Guidelines". INCHEM. URL:[Link]

  • [2] University of Windsor. "HAZARDOUS MATERIALS DISPOSAL GUIDE". University of Windsor. URL:[Link]

  • [5] University of Nevada, Reno. "Chemical Waste Procedures | Environmental Health & Safety". UNR. URL:[Link]

  • [6] Lund University. "Organic solvent waste - Kemicentrum". Lund University. URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an exercise in applied chemistry. When handling novel or highly functionalized active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an exercise in applied chemistry. When handling novel or highly functionalized active pharmaceutical ingredients (APIs) and research chemicals, understanding the molecular causality behind a hazard is the first step in mitigating it.

Below is the comprehensive, self-validating safety and operational guide for handling 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one (CAS: 1374684-64-6)[1].

Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), researchers must understand why this specific molecule poses a threat. 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one carries specific Globally Harmonized System (GHS) warnings[2], driven by its chemical architecture:

  • H302 (Harmful if swallowed): The pyrrolopyrazine core is a privileged pharmacophore that readily crosses biological lipid membranes. The addition of the lipophilic bromine atom enhances its bioavailability. Accidental ingestion or inhalation of aerosolized powder leads to rapid systemic absorption.

  • H315 / H319 (Skin and Eye Irritation): The electron-withdrawing bromine atom, sitting adjacent to a conjugated lactam system, creates a localized electrophilic center. Upon contact with the moisture in mucosal membranes or the epidermis, this electrophilic site reacts with nucleophilic residues on surface proteins, triggering rapid inflammatory and irritation responses.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132[3], laboratories must perform a documented hazard assessment to match PPE to the specific operational scale. Furthermore, the American Chemical Society (ACS) emphasizes the need to evaluate physical hazards dynamically as experimental scales change[4].

Operational ScaleEye/Face ProtectionSkin & Body ProtectionRespiratory Protection
Analytical (< 1 g) ANSI Z87.1 Safety Glasses with side shields.Standard lab coat. Double-layered nitrile gloves (minimum 4 mil thickness).None required if handled strictly inside a Class I chemical fume hood.
Preparative (> 1 g) Chemical splash goggles and a full-face shield.Tyvek® disposable sleeves or suit. Butyl rubber outer gloves over nitrile inner gloves.N95 or P100 particulate respirator if a powder containment enclosure is unavailable.

Operational Workflow: Self-Validating Handling Protocol

To prevent exposure, every handling procedure must incorporate a feedback loop that validates the safety of the operation.

Step-by-Step Weighing & Transfer:

  • Preparation: Engage the analytical balance inside a certified Class I chemical fume hood. Activate an anti-static ionizer bar for 60 seconds prior to handling to neutralize static charges on the solid powder, preventing aerosolization.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid into a tared, anti-static weigh boat.

  • Dissolution: Immediately reconstitute the powder in a compatible organic solvent (e.g., anhydrous DMSO or DMF) before removing the vial from the fume hood.

  • Validation System (Gravimetric & Visual): The final mass of the sealed vial must exactly match the sum of the tare weight and the dispensed mass. Visually inspect the balance draft shield; zero particulate adherence confirms that no micro-aerosolization occurred during transfer.

Spill Response & Decontamination Protocol

In the event of a powder spill, standard sweeping will aerosolize the lipophilic API. Follow this self-validating decontamination loop:

  • Containment: Surround the spill with absorbent pads to prevent spreading. Do not sweep dry powder.

  • Solvent Neutralization: Gently mist the spill area with a 70% Isopropanol / 30% Water solution to dampen the powder, collapsing its dust potential and reducing mobility.

  • Collection: Wipe the area inward using cleanroom-grade microfiber cloths. Place all contaminated wipes into a designated halogenated waste container.

  • Validation System (UV Quench Scanning): 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one contains a conjugated aromatic system that strongly absorbs ultraviolet light. Scan the decontaminated benchtop with a 254 nm handheld UV lamp. A uniformly reflective surface with no dark, non-fluorescent spots validates that the chemical has been completely removed from the micro-fissures of the workspace.

Waste Disposal Plan

Because of the bromine substituent, this compound and any materials contaminated by it (gloves, wipes, weigh boats) must never be mixed with standard biological or non-halogenated waste.

  • Classification: Route strictly into Halogenated Organic Waste streams.

  • Disposal Mechanism: Must be disposed of via high-temperature commercial incineration equipped with acid-gas scrubbers to capture hydrobromic acid (HBr) byproducts.

Safety Logic & Workflow Visualization

PPE_Logic Start Hazard Assessment CAS: 1374684-64-6 Scale Determine Operational Scale Start->Scale MgScale Analytical (< 1 g) Class I Fume Hood Scale->MgScale GScale Preparative (> 1 g) Powder Enclosure Scale->GScale PPE_Mg PPE: Nitrile Gloves (x2), Safety Glasses, Lab Coat MgScale->PPE_Mg PPE_G PPE: Butyl/Nitrile Combo, Face Shield, Tyvek GScale->PPE_G Decon Decontamination & UV Surface Validation PPE_Mg->Decon PPE_G->Decon Waste Halogenated Waste Decon->Waste

Fig 1: PPE selection and handling workflow for 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one.

References

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (OSHA) / eCFR. Retrieved from:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS). Retrieved from:[Link]

Sources

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